uniblue a, sodium salt
Description
Properties
CAS No. |
14541-90-3 |
|---|---|
Molecular Formula |
C22H15N2NaO7S2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
sodium 1-amino-4-(2-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)16-10-6-5-9-14(16)24-15-11-17(33(29,30)31)20(23)19-18(15)21(25)12-7-3-4-8-13(12)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1 |
InChI Key |
ODADSOUDUYEAHK-UHFFFAOYSA-M |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
14541-90-3 |
Pictograms |
Irritant |
Related CAS |
34293-80-6 (Parent) |
Synonyms |
uniblue A uniblue A monosodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Uniblue A Sodium Salt: Physicochemical Properties and Covalent Protein Staining Applications
[1][2][3]
Executive Summary
Uniblue A (Sodium salt) is an anthraquinone-derived reactive dye distinguished by its ability to form stable covalent bonds with proteins. Unlike non-covalent stains (e.g., Coomassie Brilliant Blue) that rely on electrostatic and hydrophobic interactions, Uniblue A utilizes a vinyl sulfone moiety to undergo a Michael addition reaction with primary amines (lysine residues) and N-terminal amino groups. This unique mechanism allows for pre-gel staining , eliminating the time-consuming destaining steps required in traditional SDS-PAGE workflows. This guide details the physicochemical profile of Uniblue A, its reaction mechanism, and a validated protocol for high-throughput protein analysis compatible with downstream mass spectrometry.[1]
Chemical Identity & Physicochemical Properties[1][2][4][7][8][9][10]
Uniblue A is commercially available as a sodium salt.[2][3][4][5][6] Its chromophore is based on the anthraquinone structure, which confers high thermal stability and a distinct absorption maximum in the visible region.
Key Chemical Data
| Property | Specification |
| Chemical Name | Sodium 1-amino-4-[(3-ethenylsulfonylphenyl)amino]-9,10-dioxoanthracene-2-sulfonate |
| Common Name | Uniblue A, Acid Blue 215 |
| CAS Number | 14541-90-3 |
| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |
| Molecular Weight | 506.48 g/mol |
| Appearance | Dark blue to purple powder |
| Solubility | Soluble in water (due to sulfonate groups); moderately soluble in ethanol.[6][7] |
| 596 nm (in aqueous buffer) | |
| Molar Extinction Coefficient |
Structural Significance
The molecule possesses two critical functional groups:
-
Sulfonate Group (
): Ensures water solubility, preventing dye precipitation in aqueous buffers. -
Vinyl Sulfone Group (
): The reactive electrophilic center. Under basic conditions (pH 8–9) and heat, this group reacts specifically with nucleophilic amines on proteins.
Mechanistic Action: Covalent Labeling[4]
The utility of Uniblue A lies in its reactivity.[3] The staining process is a nucleophilic addition (specifically a Michael addition) rather than a passive adsorption.
The Reaction Pathway
-
Activation: The reaction requires a basic pH (pH 8.5–9.0) to deprotonate the
-amino groups of lysine residues ( ), increasing their nucleophilicity. -
Coupling: The nucleophilic amine attacks the
-carbon of the vinyl sulfone double bond. -
Stabilization: The resulting secondary amine linkage is chemically stable, surviving the harsh denaturing conditions of SDS-PAGE (boiling with SDS and reducing agents).
Mechanism Diagram
The following diagram illustrates the transition from the free dye to the protein-conjugate and the quenching step.
Caption: Schematic of Uniblue A covalent conjugation to protein amines and subsequent quenching by Tris buffer.
Applications in Bioanalysis[7]
Pre-Gel Staining vs. Post-Gel Staining
Traditional Coomassie staining requires fixing and destaining, a process taking 2–4 hours. Uniblue A allows for pre-gel staining , where the sample is labeled before electrophoresis.[1]
-
Speed: Labeling takes ~1 minute at 100°C.
-
Efficiency: No destaining required.[8][9] The unreacted dye runs at the dye front (if quenched properly), leaving clear blue bands against a clear background.
-
Linearity: Good dynamic range for quantitation.
Mass Spectrometry Compatibility
A critical advantage of Uniblue A is its compatibility with downstream MS analysis.[8] Unlike silver staining (which uses glutaraldehyde/formaldehyde crosslinking) that can permanently modify peptides and hinder trypsin digestion, the Uniblue A modification (+484 Da on Lysine) is well-defined.
-
Protocol Note: The modification mass must be included in the database search parameters if the labeled peptides are to be identified, though typically, digestion efficiency remains high enough to identify the protein via unlabeled peptides.
Experimental Protocol: Rapid Covalent Staining
Self-Validating System: This protocol includes a specific quenching step using Tris. If the dye front is not blue, or if the background is high, it indicates a failure in the quenching step, providing immediate visual feedback.
Reagents Required[1][4][6][13][14]
-
Derivatization Buffer: 100 mM
, 10% SDS, pH 8.5 (Must be amine-free!). -
Reducing/Quenching Buffer: 200 mM Tris-HCl, 20 mM DTT, 10% Glycerol, pH 6.8.
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute protein sample to ~5 mg/mL using Derivatization Buffer .[3]
-
Critical: Ensure the sample is free of primary amines (e.g., Tris, Glycine) prior to this step, or they will compete for the dye. Perform buffer exchange if necessary.
-
-
Labeling Reaction:
-
Quenching & Reduction:
-
Add 100 µL of Reducing/Quenching Buffer (Tris/DTT).
-
Heat at 100°C for 1 minute .
-
Mechanism:[3] The Tris in the buffer contains a primary amine. It reacts with any excess, unreacted Uniblue A. This "quenched" dye is small and highly charged, causing it to run at the dye front during electrophoresis, effectively "destaining" the background in real-time.
-
-
Alkylation (Optional but recommended for MS):
-
Electrophoresis:
-
Load samples directly onto SDS-PAGE gel.
-
Run gel according to standard Laemmli conditions.
-
Result: Blue protein bands appear immediately during the run.
-
Workflow Visualization
Caption: Operational workflow for Uniblue A pre-gel staining. Note the critical quenching step prior to PAGE.
Stability, Storage, & Safety
Stability[1][4][7]
-
Solid State: Stable for years at room temperature if kept dry and dark.
-
Solution: Stock solutions in NaHCO3 should be prepared fresh or stored at -20°C for short periods. The vinyl sulfone group can slowly hydrolyze in water over time, losing reactivity.
Safety
-
Hazards: Uniblue A is a reactive dye. It can sensitize skin and respiratory tracts.
-
Handling: Always use PPE (gloves, goggles). Avoid inhalation of powder.
-
Disposal: Dispose of as chemical waste containing organic dyes.
References
-
Ladner, C. L., et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE, 7(2), e31438. Available at: [Link]
-
PubChem. Uniblue A Sodium Salt Compound Summary.[4][6] National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. uniblue a, sodium salt | C22H15N2NaO7S2 | CID 23678406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. tw.genedirex.com [tw.genedirex.com]
- 9. bitesizebio.com [bitesizebio.com]
Uniblue A Sodium Salt: Mechanisms in Proteomics and Purinergic Pharmacology
Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Chemical Mechanism of Action (Staining) & Pharmacological Activity
Executive Summary
Uniblue A sodium salt (Acid Blue 215) is a synthetic anthraquinone derivative widely utilized as a reactive protein stain and a pharmacological probe. Its utility spans two distinct disciplines: proteomics , where it functions as a rapid, covalent stain for mass spectrometry (MS) workflows, and pharmacology , where it acts as a purinergic receptor antagonist.
This guide dissects the molecular mechanisms driving these applications, moving beyond standard protocols to explain the chemical causality of its interactions.
Chemical Identity & Structural Logic
Uniblue A is an amphiphilic molecule combining a hydrophobic anthraquinone scaffold with hydrophilic sulfonate groups and a reactive vinyl sulfone moiety.
| Property | Specification |
| IUPAC Name | Sodium 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dioxoanthracene-2-sulfonate |
| CAS Number | 14541-90-3 |
| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |
| Molecular Weight | 506.48 g/mol |
| Reactive Group | Vinyl Sulfone ( |
| Solubility | Water-soluble (due to sulfonate groups); stable in acidic/neutral pH. |
Structural Functionality[1][2][3][4][5]
-
Anthraquinone Core: Provides the chromophore (blue color,
nm) and hydrophobic surface area for non-covalent protein interaction. -
Vinyl Sulfone Group: The "warhead" responsible for covalent bonding. It acts as a Michael acceptor.
-
Sulfonate Groups: Mimic the phosphate groups of nucleotides (ATP/ADP), conferring solubility and enabling pharmacological interaction with nucleotide-binding proteins.
Mechanism of Action I: Covalent Protein Staining
In proteomics, Uniblue A is preferred for its speed (1-minute staining) and compatibility with downstream Mass Spectrometry (MS). Unlike Coomassie (non-covalent electrostatic binding), Uniblue A forms a permanent covalent bond.
The Chemical Reaction: Michael Addition
The mechanism is a nucleophilic addition (specifically a Michael addition) of a protein's primary amine to the dye's vinyl sulfone group.
-
Target: Primary amines (
-amino group of Lysine residues; N-terminus). -
Condition: Basic pH (pH 8–9) is required to deprotonate the lysine ammonium group (
) to the nucleophilic amine ( ). -
Reaction: The amine attacks the
-carbon of the vinyl sulfone, forming a stable thioether-like linkage.
Figure 1: The chemical mechanism of Uniblue A staining. The reaction targets lysine residues, modifying the protein mass by exactly +484.04 Da, a predictable shift for MS analysis.
Protocol & Experimental Logic
This protocol is designed for self-validation : the color change confirms the reaction, and the specific mass shift validates the modification in MS.
Step-by-Step Methodology:
-
Buffer Prep: Dissolve protein in 100 mM NaHCO₃ (pH 8.5) with 10% SDS.
-
Why: Carbonate buffer provides the basic pH for lysine deprotonation without containing competing amines (like Tris).
-
-
Staining: Add Uniblue A (20 mM stock) to protein sample.
-
Reaction: Heat at 100°C for 1 minute .
-
Why: Heat overcomes the activation energy for the Michael addition, driving the reaction to completion almost instantly.
-
-
Quenching: Add Tris-HCl buffer (pH 6.8) containing reducing agents (DTT).
-
Why: Tris contains primary amines. Excess Uniblue A reacts with Tris, "quenching" the dye and preventing it from streaking the gel. The Tris-Dye adduct runs at the dye front.[1]
-
-
Analysis: Run SDS-PAGE. Blue bands indicate covalently modified protein.
Mechanism of Action II: Purinergic Pharmacology
Beyond staining, Uniblue A acts as a pharmacological tool compound. Its structure mimics ATP, allowing it to interact with proteins that bind nucleotides, specifically P2 receptors and ecto-nucleotidases .
Molecular Mimicry
The spatial arrangement of the sulfonate groups on the rigid anthraquinone ring mimics the phosphate tail of ATP.
-
P2 Receptor Antagonism: Uniblue A blocks P2X receptors (ligand-gated ion channels). It is often used to discriminate between P2X (ATP-gated) and P2Y (G-protein coupled) receptor responses in tissues like the superior cervical ganglia.
-
Mechanism: It likely binds to the ATP-binding pocket (competitive) or an adjacent allosteric site (non-competitive), sterically hindering the conformational change required for channel opening.
Ecto-Nucleotidase Inhibition
Uniblue A, like its structural analog Suramin, can inhibit ecto-nucleotidases (enzymes that break down extracellular ATP).
-
Implication: In physiological assays, applying Uniblue A may prevent ATP degradation, artificially prolonging the signal of endogenous ATP while simultaneously blocking the P2 receptor. Researchers must control for this dual activity.
Figure 2: Pharmacological interaction network. Uniblue A competes with ATP at receptor sites and enzyme active sites due to structural homology (sulfonate-phosphate mimicry).
Technical Specifications & Optimization
Comparison with Other Stains
| Feature | Uniblue A | Coomassie Blue (G-250) | Silver Stain |
| Binding Type | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Metallic deposition |
| Time | 1–5 Minutes | 1–2 Hours | 2–4 Hours |
| Sensitivity | Moderate (0.5–1 µg) | High (50–100 ng) | Very High (1 ng) |
| MS Compatibility | Excellent (Defined mass shift) | Good (Must be washed off) | Poor (Interferes) |
| Reversibility | Irreversible | Reversible | Irreversible |
Troubleshooting Guide
-
Problem: High background (blue gel).
-
Cause: Insufficient quenching.
-
Solution: Increase the concentration of Tris in the loading buffer or incubation time before loading.
-
-
Problem: Weak staining.
-
Cause: Buffer pH < 8.0.
-
Solution: Ensure NaHCO₃ is fresh and pH is confirmed > 8.0. Lysine must be deprotonated.
-
-
Problem: Protein degradation.
-
Cause: Excessive heating (>> 1 min).
-
Solution: Strictly limit boiling to 60 seconds.
-
References
-
Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. Source: PLOS ONE (2012). URL:[Link]
-
Discrimination between UTP- and P2-purinoceptor-mediated depolarization of rat superior cervical ganglia by 4,4'-diisothiocyanatostilbene-2,2'-disulphonate (DIDS) and uniblue A. Source: British Journal of Pharmacology (1992). URL:[Link]
-
Suramin and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site. Source:[2][3][4] Journal of Biological Chemistry (2011). URL:[Link]
-
PubChem Compound Summary for CID 23678406: Uniblue A sodium salt. Source: National Center for Biotechnology Information (2025). URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The trypanocidal drug suramin and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Trypanocidal Drug Suramin and Other Trypan Blue Mimetics Are Inhibitors of Pyruvate Kinases and Bind to the Adenosine Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fluorescent & Chromogenic Characterization of Uniblue A Sodium Salt
This guide serves as an advanced technical resource for the characterization and application of Uniblue A sodium salt (Acid Blue 215) in bioanalysis. While historically utilized as a chromogenic textile dye, its utility as a covalent, fluorogenic protein stain offers distinct advantages in mass spectrometry (MS) workflows and quantitative imaging.
Executive Summary
Uniblue A sodium salt is an anthraquinone-based vinyl sulfone dye. Unlike non-covalent stains (e.g., Coomassie, SYPRO Ruby), Uniblue A reacts chemically with primary amines on proteins to form stable covalent adducts. While primarily absorbing in the visible blue region (
Chemical Identity & Physicochemical Properties[1][2]
Uniblue A is structurally defined by an anthraquinone chromophore functionalized with a reactive vinyl sulfone group and a solubilizing sulfonate group.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | Sodium 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
| Common Name | Uniblue A, Acid Blue 215 |
| CAS Number | 14541-90-3 |
| Molecular Formula | |
| Molecular Weight | 506.48 g/mol |
| Solubility | Water (soluble), Ethanol (slightly soluble) |
| Reactive Group | Vinyl Sulfone (Electrophile) |
| Target | Primary Amines ( |
Fluorescence & Spectral Characterization
While often categorized as a chromogenic stain, Uniblue A possesses fluorescence properties that can be exploited for higher sensitivity imaging on laser-based scanners.
Spectral Data
-
Excitation (Absorbance Max): 593–596 nm (Deep Blue)[1]
-
Secondary Excitation: Broad excitation possible with 532 nm (Green) or 594 nm (Yellow/Orange) lasers.
-
Emission:
nm (Red/Orange). -
Stokes Shift: Small to moderate (~20–50 nm depending on solvent environment).
Imaging Modalities
| Instrument Type | Channel/Laser | Filter Setting | Detection Mode |
| Densitometer | White Light | None | Absorbance (Blue bands) |
| Laser Scanner | 532 nm (Green) | 580BP or 610LP | Fluorescence (Orange/Red) |
| Laser Scanner | 594 nm (Orange) | 660BP or 700LP | Fluorescence (Red/NIR) |
| NIR Imager | 685/700 nm | 700 nm channel | Fluorescence (Weak, tail excitation) |
Technical Insight: The fluorescence quantum yield of anthraquinones is typically low in aqueous solution due to non-radiative decay. However, upon covalent binding to the hydrophobic pockets of proteins or in the rigid environment of a polyacrylamide gel matrix, the quantum yield often increases (fluorogenic effect), enhancing signal-to-noise ratios compared to solution-phase measurements.
Mechanism of Action
The staining mechanism relies on the Michael Addition reaction. The vinyl sulfone group acts as a Michael acceptor, reacting with nucleophilic primary amines on the protein.
Figure 1: Covalent Labeling Pathway
Caption: Uniblue A reacts with protein amines at basic pH; heat accelerates the formation of a stable covalent bond.
Experimental Protocols
Protocol A: The "1-Minute" Pre-Gel Staining Workflow
This protocol allows for rapid labeling before electrophoresis, eliminating the need for post-run staining and destaining.
Reagents:
-
Derivatization Buffer: 100 mM
, 10% SDS, pH 8.5–9.0 (Must be amine-free). -
Dye Stock: 200 mM Uniblue A in Derivatization Buffer.
-
Quenching/Loading Buffer: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
Workflow Diagram
Caption: Rapid covalent labeling workflow compatible with downstream Mass Spectrometry.
Protocol B: Self-Validating Controls
To ensure data integrity (Trustworthiness), every experiment must include:
-
Blank Control: Buffer + Dye (No Protein)
Verifies that free dye runs at the front and does not streak. -
Unlabeled Control: Protein + Buffer (No Dye)
Run side-by-side and post-stained (e.g., with Silver) to verify migration is not altered by the mass tag. -
Positive Control: BSA (10 mg/mL) stained with Uniblue A.
Applications in Drug Development & Proteomics
Mass Spectrometry (MS) Validation
Uniblue A is "MS-Safe". Unlike silver staining (which uses glutaraldehyde) or some Coomassie protocols (which require extensive washing), Uniblue A provides a defined mass shift .
-
Site: Lysine (
-amino) and N-terminus. -
Benefit: Allows for unambiguous identification of labeled peptides during database searching (set as a variable modification).
Electrophoretic Mobility Shift Assays
Because the dye adds mass and negative charge (sulfonate group), it may slightly alter migration. However, for proteins >20 kDa, the shift is negligible. For small peptides, the shift can be used to confirm successful conjugation.
References
-
Mata-Gómez, M. A., et al. (2012). "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLOS ONE, 7(2), e31438.
-
[1]
-
-
MedChemExpress.
-
Sigma-Aldrich.
-
PubChem. "Uniblue A, sodium salt (Compound Summary).
Sources
Uniblue A Sodium Salt: Spectral Architecture and Covalent Protein Derivatization
Topic: Uniblue A, Sodium Salt Spectral Characteristics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uniblue A (Sodium salt) is a reactive anionic anthraquinone dye distinct from non-covalent stains like Coomassie Brilliant Blue. Unlike electrostatic stains that rely on equilibrium binding, Uniblue A functions as a covalent modification reagent . It chemically crosslinks with protein nucleophiles (primary amines and thiols) prior to electrophoretic separation.
This guide details the spectral characteristics, reaction mechanisms, and validated protocols for utilizing Uniblue A in quantitative proteomics. Its primary utility lies in "pre-gel" staining, allowing for immediate visualization of migration fronts and protein bands without the diffusion-limited destaining steps required by traditional methods.
Chemical Identity & Molecular Architecture
Uniblue A is structurally defined by an anthraquinone chromophore fused with a reactive triazine moiety. The sodium salt form ensures high aqueous solubility, essential for biological compatibility.
| Property | Specification |
| Common Name | Uniblue A, Sodium Salt |
| CAS Number | 14541-90-3 |
| Chemical Formula | |
| Molecular Weight | ~506.48 g/mol |
| Chromophore Class | Anthraquinone (Amino-substituted) |
| Reactive Group | Chlorotriazine / Vinyl sulfone precursor (context-dependent) |
| Solubility | Soluble in water, slightly soluble in ethanol |
Molecular Structure Logic
The molecule consists of three functional zones:
-
Anthraquinone Core: Responsible for the deep blue coloration (
transitions). -
Sulfonate Groups (
): Provide water solubility and anionic character. -
Reactive Triazine/Vinyl Center: The "warhead" that executes nucleophilic substitution with protein side chains.
Spectral Characteristics
The utility of Uniblue A is governed by its absorbance profile in the visible region. While it possesses fluorescence properties (Ex ~594 nm / Em ~610-620 nm), it is predominantly utilized as a high-contrast colorimetric probe.
Absorbance Profile
The dye exhibits a broad absorption band in the yellow-orange region, resulting in its characteristic blue transmission.
| Parameter | Value | Conditions |
| 593 – 596 nm | Aqueous Buffer (pH 7.0) | |
| ~255 nm, ~290 nm | Secondary aromatic peaks | |
| Extinction Coefficient ( | At UV max (Water) | |
| Visual Appearance | Dark Blue | Powder or Solution |
Solvatochromism & pH Sensitivity
-
Bathochromic Shift: Binding to proteins often induces a slight red-shift (5-10 nm) in
due to the stabilization of the excited state within the hydrophobic protein microenvironment. -
pH Stability: The absorbance is relatively stable across pH 4–10. However, the reactivity is highly pH-dependent (optimal at pH 8.5–9.0).
Mechanistic Action: Covalent Derivatization
Unlike Coomassie, which relies on reversible electrostatic interactions (Arg/Lys binding), Uniblue A acts via Nucleophilic Aromatic Substitution (
The Reaction Pathway
-
Activation: At alkaline pH (8–9), protein side chains (Lysine
-amino groups, Cysteine thiols) become deprotonated, increasing nucleophilicity. -
Attack: The nucleophile attacks the electron-deficient carbon on the Uniblue A triazine/vinyl ring.
-
Elimination: A leaving group (typically chloride or sulfate) is expelled, forming a stable covalent bond.
This mechanism ensures that the dye does not leach out during electrophoresis, allowing the "dye-protein conjugate" to migrate as a single unit.
Figure 1: Mechanism of covalent protein modification by Uniblue A. The reaction is driven by heat and alkaline pH, resulting in a permanent chromophore attachment.
Experimental Protocols
Pre-Gel Staining Workflow (The "Uniblue" Advantage)
This protocol derivatizes proteins before loading them onto the gel.
Reagents:
-
Derivatization Buffer: 100 mM
, 10% SDS, pH 8.5–9.0. -
Uniblue A Stock: 200 mM in Derivatization Buffer.[1]
-
Stop/Reducing Solution: 20 mM DTT, 10% Glycerol in 200 mM Tris-HCl (pH 6.8).
Step-by-Step Methodology:
-
Preparation: Mix 90 µL of protein sample (1–5 mg/mL) with 10 µL of Uniblue A Stock.
-
Derivatization: Incubate at 100°C for 1 minute .
-
Note: Heat is critical to overcome the activation energy for the covalent bond formation.
-
-
Quenching: Add 100 µL of Stop/Reducing Solution.
-
Reduction: Heat again at 100°C for 1 minute to ensure disulfide bond reduction.
-
Alkylation (Optional but Recommended): Add Iodoacetamide (IAA) to prevent disulfide reforming.
-
Electrophoresis: Load directly onto SDS-PAGE.
Result: Blue protein bands are visible immediately during the run. No post-run staining/destaining is required.
Figure 2: The "Pre-Gel" staining workflow. This method eliminates diffusion-dependent post-staining steps.
Troubleshooting & Validation (Self-Correcting Systems)
| Issue | Root Cause | Corrective Action |
| Weak Signal | Insufficient pH or Heat | Ensure buffer is pH > 8.0. Verify heating block is at 100°C. |
| Smearing | Over-derivatization | Reduce dye concentration. Excessive modification can alter protein charge/mass ratio significantly. |
| High Background | Incomplete Quenching | Ensure the Stop Solution contains sufficient Tris (primary amine) to scavenge free dye. |
| Precipitation | Salt/Dye incompatibility | Uniblue A is salt-sensitive at very high concentrations; maintain SDS to solubilize. |
Sensitivity Comparison
-
Uniblue A: ~1.0 µg protein (Lower sensitivity).
-
Coomassie (G-250): ~0.1 µg protein (Higher sensitivity).
-
Strategic Use: Use Uniblue A for tracking and abundant proteins. If high sensitivity is needed, the gel can be post-stained with Coomassie (Double-Staining), as Uniblue A does not block all binding sites.
References
-
Sigma-Aldrich. (n.d.). Uniblue A sodium salt Product Specification. Retrieved from
-
Mata-Gómez, M. A., et al. (2012). Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One. Retrieved from
-
PubChem. (n.d.). Uniblue A Sodium Salt Compound Summary. Retrieved from
-
Connolly, G. P., et al. (1992). Discrimination between UTP- and P2-purinoceptor-mediated depolarization... by Uniblue A. British Journal of Pharmacology. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural mechanism of the simultaneous binding of two drugs to a multidrug-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
Acid Blue 215 (Uniblue A): A Technical Guide for Covalent Protein Analysis
Topic: Acid Blue 215 (Uniblue A) for Protein Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Foundation
Acid Blue 215 , commercially known as Uniblue A (sodium salt) , represents a specialized class of reactive dyes utilized in proteomics for the covalent pre-staining of proteins. Unlike classical non-covalent stains (e.g., Coomassie Brilliant Blue, Ponceau S) that rely on electrostatic and hydrophobic interactions after electrophoresis, Acid Blue 215 chemically modifies proteins before separation.
This fundamental difference enables a "load-and-run" workflow where protein bands are visible during electrophoresis, eliminating the need for time-consuming fixation and destaining steps. While less sensitive than silver staining, its covalent nature and compatibility with downstream mass spectrometry (MS) make it a powerful tool for rapid expression screening and quality control.
Chemical Identity[1]
-
CI Name: Acid Blue 215
-
CAS Number: 14541-90-3
-
Molecular Formula:
-
Reactive Group: Vinyl Sulfone ($ -SO_2-CH=CH_2 $)
-
Chromophore: Anthraquinone
Mechanism of Action: The Covalent Advantage
The core utility of Acid Blue 215 lies in its vinyl sulfone reactive group. Under slightly alkaline conditions (pH 8–9) and elevated temperature, this group undergoes a Michael addition reaction with nucleophilic side chains on proteins, primarily the
Reaction Kinetics & Specificity
-
Activation: The reaction is catalyzed by heat (100°C) and alkaline pH.
-
Conjugation: The vinyl sulfone acts as an electrophile, forming a stable thioether-like bond (specifically a secondary amine linkage) with the protein amine.
-
Termination: The reaction is quenched by adding a buffer containing primary amines (e.g., Tris-HCl), which scavenges excess dye. This "quenched" dye migrates with the ion front, serving as a built-in tracking dye.
Diagram 1: Chemical Reaction Mechanism
The following diagram illustrates the Michael addition pathway utilized by Acid Blue 215.
Caption: Mechanism of Acid Blue 215 conjugation via Michael addition to protein amines.
Validated Experimental Protocol: The "1-Minute Boil" Method
This protocol is designed for SDS-PAGE analysis.[3][4] It is a self-validating system: the appearance of a blue tracking front confirms the quenching step was successful.
Reagents Preparation
| Reagent | Composition | Function |
| Derivatization Buffer | 100 mM | Provides alkaline environment for reaction; SDS denatures protein exposing Lysines. |
| Stain Stock | 200 mM Acid Blue 215 in Derivatization Buffer | Source of reactive dye. |
| Stop/Reducing Solution | 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol | Tris quenches reaction; DTT reduces disulfides; Glycerol adds density. |
Step-by-Step Workflow
-
Sample Preparation:
-
Ensure protein sample is in an amine-free buffer (e.g., PBS, water). If sample contains Tris or Glycine, perform dialysis or TCA precipitation first to prevent premature dye quenching.
-
Adjust protein concentration to ~1–5 mg/mL.
-
-
Staining Reaction (The "1-Minute Boil"):
-
Mix 90 µL of protein sample with 10 µL of Stain Stock.
-
CRITICAL: Heat at 100°C for 1 minute .
-
Why? High heat drives the Michael addition to completion rapidly. Lower temperatures (37°C) require hours.
-
-
Quenching & Reduction:
-
Add 100 µL of Stop/Reducing Solution.
-
Heat at 100°C for 1 minute .
-
Observation: The solution will turn blue. The excess dye reacts with the Tris in the buffer, creating a small blue molecule that will run at the dye front.
-
-
Electrophoresis:
-
Load samples directly onto SDS-PAGE gel.
-
Run at standard voltage.
-
Result: Blue protein bands migrate in real-time. No post-run staining is required.
-
Diagram 2: Experimental Workflow
Caption: Streamlined "Load-and-Run" workflow for Acid Blue 215 protein analysis.
Technical Analysis & Performance Data
Sensitivity & Dynamic Range
Acid Blue 215 is moderately sensitive. While it does not match the sensitivity of Silver Staining or SYPRO Ruby, it is comparable to rapid Coomassie protocols.
| Parameter | Acid Blue 215 (Uniblue A) | Coomassie R-250 | Silver Stain |
| LOD (Limit of Detection) | ~0.5 – 1.0 µg | ~0.1 – 0.5 µg | ~1 – 5 ng |
| Binding Type | Covalent (Irreversible) | Non-covalent (Reversible) | Physical deposition |
| Processing Time | 2 mins (Pre-run) | 2–4 hours (Post-run) | 4–8 hours (Post-run) |
| Destaining Required | NO | YES | NO (Development step) |
Mass Spectrometry (MS) Compatibility
A critical advantage of Acid Blue 215 is its compatibility with downstream MS analysis, specifically MALDI-TOF and LC-MS/MS .
-
Mass Shift: The dye adds a defined mass to Lysine residues (Molecular Weight of modification must be accounted for in database searches if high coverage is required).
-
Ionization: Unlike Silver staining (which uses glutaraldehyde crosslinking), Acid Blue 215 does not crosslink proteins into a polymer network, allowing trypsin to access cleavage sites.
-
Protocol: Bands can be excised, destained (optional, though the bond is covalent, the dye does not inhibit trypsin), and digested.
Limitations (Crucial for Experimental Design)
-
Incompatibility with 2D Electrophoresis (IEF):
-
Because Acid Blue 215 modifies Lysine residues (removing a positive charge) and adds sulfonate groups (adding negative charge), it drastically alters the Isoelectric Point (pI) of proteins.
-
Consequence: It cannot be used for the first dimension (IEF) of 2D gels. It is strictly for SDS-PAGE (separation by mass) where the charge-to-mass ratio is dominated by SDS.
-
-
Western Blotting:
-
Covalent modification of surface Lysines may mask epitopes required for antibody binding. Validation is required before using for Western Blotting.
-
References
-
Mata-Gómez, M. A., et al. (2012).[1] "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLoS ONE, 7(2): e31438.[1] Link
-
Santa Cruz Biotechnology. "Uniblue A sodium salt (CAS 14541-90-3) Product Data." Link
-
Sigma-Aldrich. "Uniblue A sodium salt - Product Specification." Link
-
MedChemExpress. "Uniblue A sodium Protocol and Activity." Link
Sources
Technical Deep Dive: Uniblue A Sodium Salt Conjugation to Lysine
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary
Uniblue A sodium salt (Acid Blue 215) is a reactive anthraquinone dye widely utilized in proteomics for covalent protein staining and as a small-molecule model for lysine-targeted conjugation.[1] Unlike non-covalent stains (e.g., Coomassie), Uniblue A forms stable thioether or secondary amine bonds with nucleophilic side chains—predominantly the
This guide details the mechanochemical principles of Uniblue A conjugation, providing a validated protocol for researchers developing antibody-drug conjugates (ADCs) or performing high-fidelity proteomic analysis.[1] It establishes the dye as a robust surrogate for studying vinyl sulfone-based drug linkers.
Chemical Foundation & Reactivity
Structural Identity[1][2]
-
Molecular Formula:
[1] -
Molecular Weight: ~506.48 g/mol (Salt), ~484 Da (Adduct Mass)[1]
-
Chromophore: Anthraquinone (providing intense blue absorbance at
nm).[1]
The Reactive Warhead: Vinyl Sulfone
The core utility of Uniblue A lies in its vinyl sulfone functionality (or its precursor, sulfatoethylsulfone). In aqueous solutions at alkaline pH, the electrophilic vinyl group undergoes a Michael addition reaction.
-
Selectivity: While cysteine thiols are the most nucleophilic biological targets, Uniblue A protocols are typically optimized at pH 8.5–9.5. At this pH, a significant fraction of surface lysine residues are deprotonated (
), allowing them to compete effectively for the vinyl sulfone, forming stable secondary amine linkages.
Mechanism of Action
The conjugation is a biphasic process involving activation (if using the ester precursor) and nucleophilic attack.
Reaction Pathway[1][7]
-
Activation (Precursor only): If the dye is supplied as a sulfatoethylsulfone, base-catalyzed
-elimination of the sulfate group generates the reactive vinyl sulfone. -
Nucleophilic Attack: The lone pair of the deprotonated lysine
-amine attacks the -carbon of the vinyl sulfone. -
Stabilization: Proton transfer results in a stable alkyl-amino adduct.[1]
Visualization of Signaling & Reaction Logic
Figure 1: Mechanistic pathway of Uniblue A conjugation to lysine residues via Michael addition.
Experimental Protocol: Covalent Labeling
Objective: Covalent attachment of Uniblue A to protein lysine residues for mass spectrometry or electrophoretic analysis.
Reagents & Buffer Systems[1]
-
Derivatization Buffer: 100 mM
(Sodium Bicarbonate), pH 8.5 – 9.0.[1]-
Critical: Do NOT use Tris, Glycine, or other amine-containing buffers.[1] These will act as scavenger nucleophiles and quench the dye before it labels the protein.
-
-
Dye Stock: 200 mM Uniblue A in deionized water or Derivatization Buffer. Prepare fresh.
-
Quenching Solution: 1 M Tris-HCl (pH 8.0) or 10% Glycine.[1]
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Prep | Dissolve protein to 1–5 mg/mL in Derivatization Buffer .[1] | Ensures pH is sufficient to deprotonate Lys |
| 2. Mix | Add Uniblue A stock to protein solution (Final conc: 10–20 mM). | Provides molar excess of dye to drive pseudo-first-order kinetics.[1] |
| 3. Incubate | Heat at 60°C for 30 min or 100°C for 1–2 min . | Thermal energy overcomes the activation barrier for Michael addition. Note: For functional proteins, incubate at 37°C for 2–4 hours.[1] |
| 4. Quench | Add Quenching Solution (10% v/v). Incubate 5 min. | Rapidly consumes unreacted vinyl sulfone groups, preventing non-specific background or over-labeling. |
| 5.[1] Clean | Perform buffer exchange (Desalting column/Dialysis). | Removes free dye and quenching byproducts for clean MS analysis.[1] |
Data Analysis & Validation
Mass Spectrometry (MS) Verification
When analyzing Uniblue A-labeled peptides via MALDI-TOF or ESI-MS/MS, a specific mass shift is observed.[1]
-
Mass Shift: +484.04 Da (Monoisotopic)[1]
-
Interpretation: This corresponds to the addition of the Uniblue A anion (
) to the lysine side chain.[1] -
Diagnostic Ions: The sulfate group on the dye often aids ionization but may cause specific fragmentation patterns in MS/MS.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (< 8.[1]0) | Adjust buffer to pH 8.5–9.0 using Carbonate.[1] |
| Precipitation | Dye aggregation / Protein denaturation | Reduce dye concentration; lower incubation temp to 37°C. |
| High Background | Incomplete quenching | Increase Tris/Glycine concentration or desalting steps.[1] |
| No Labeling | Incompatible Buffer | Ensure sample is free of primary amines (Tris, Azide, Glycine) prior to reaction.[1] |
Applications in Drug Development
Uniblue A serves as an accessible "model warhead" for covalent drug discovery:
-
ADC Linker Simulation: It mimics the reactivity of vinyl sulfone-based linkers used in Antibody-Drug Conjugates, allowing researchers to map solvent-accessible lysines without using toxic payloads.[1]
-
Covalent Inhibitor Screening: Used to validate lysine-targeting covalent warheads in kinase inhibitors.[1]
-
Proteomics Standards: Generates permanently labeled molecular weight markers that do not diffuse during SDS-PAGE destaining.
References
-
Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. Source: PLOS ONE / NIH (2012) URL:[1][Link]
Sources
uniblue a, sodium salt for visualizing cellular processes
Technical Whitepaper: Uniblue A Sodium Salt in Cellular Analysis
Subtitle: A Dual-Modality Guide for Proteomic Visualization and Purinergic Signaling Modulation
Executive Summary
Uniblue A sodium salt (Acid Blue 215) is a synthetic anthraquinone derivative that occupies a unique niche in cell biology and biochemistry.[1][2][3] Unlike generic cellular stains, Uniblue A functions as a dual-modality tool : it serves as a rapid, covalent protein stain for proteomic analysis (compatible with Mass Spectrometry) and acts as a potent pharmacological antagonist for P2 purinoceptors. This guide synthesizes the chemical mechanism, experimental protocols, and signaling interactions of Uniblue A, providing researchers with a validated framework for its application in visualizing the proteome and modulating cellular signaling processes.
Chemical Profile & Mechanism of Action
1.1 Chemical Identity
-
CAS Number: 14541-90-3[1]
-
Molecular Formula: C₂₂H₁₅N₂NaO₇S₂[1]
-
Classification: Anthraquinone dye (anionic).
-
Solubility: Highly soluble in water; stable in alkaline buffers.
1.2 Mechanisms of Interaction Uniblue A exhibits two distinct modes of action depending on the experimental context:
-
Covalent Protein Derivatization (Proteomics): Under heat (100°C) and alkaline conditions (pH 8–9), the vinyl sulfone group (or its precursor) of Uniblue A reacts covalently with nucleophilic amine groups (mainly ε-amino groups of Lysine) on proteins. This forms a stable, blue-colored conjugate that does not require destaining.
-
Allosteric Receptor Antagonism (Cell Signaling): Structurally similar to suramin and PPADS, Uniblue A binds allosterically to P2X purinoceptors (ligand-gated ion channels), inhibiting ATP-mediated calcium influx and depolarization.
Application I: Proteomic Visualization (Covalent Pre-Gel Staining)
The most robust application of Uniblue A is "Pre-Gel Staining." Unlike Coomassie Blue (which stains after electrophoresis), Uniblue A covalently labels proteins before loading. This allows for immediate visualization of the running front and eliminates the time-consuming fixation/destaining steps, making it fully compatible with downstream Mass Spectrometry (LC-MS/MS).
2.1 The "1-Minute" Staining Protocol
-
Objective: Rapid, covalent labeling of protein lysates for SDS-PAGE and MS analysis.
-
Sensitivity: Comparable to Coomassie R-250; detection limit ~50–100 ng.
Reagents Required:
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5–9.0 (Amine-free is critical).
-
Uniblue A Stock: 200 mM in Derivatization Buffer.[1]
-
Stop/Reducing Solution: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
Step-by-Step Workflow:
| Step | Action | Critical Parameter | Mechanism |
| 1 | Preparation | Mix 90 µL protein sample with 10 µL Uniblue A Stock. | Ensures excess dye to protein ratio. |
| 2 | Labeling | Heat at 100°C for 1 minute . | Heat drives the covalent vinyl sulfone reaction with Lysines. |
| 3 | Quenching | Add 100 µL Stop/Reducing Solution. Heat 100°C for 1 min. | Tris amines scavenge excess dye; DTT reduces disulfides. |
| 4 | Alkylation | Add 20 µL Iodoacetamide (550 mM); incubate 5 min.[1] | Prevents disulfide reformation (standard MS prep). |
| 5 | Separation | Load directly onto SDS-PAGE gel. | Labeled proteins migrate; excess dye runs at the front.[1] |
2.2 Visualization Diagram (Graphviz)
Figure 1: Workflow for covalent pre-gel protein staining using Uniblue A, enabling rapid visualization and MS compatibility.
Application II: Modulating Cellular Processes (P2 Receptor Antagonism)
In live-cell research, Uniblue A is utilized not as a stain, but as a pharmacological tool to visualize and dissect purinergic signaling pathways. It acts as an antagonist for P2 receptors (specifically P2X subtypes), which are ATP-gated ion channels involved in nociception (pain), inflammation, and apoptosis.
3.1 Pharmacological Profile
-
Target: P2X Receptors (Non-competitive/Allosteric antagonist).[4]
-
Effect: Blocks ATP-induced depolarization and Ca²⁺ influx.
-
Utility: Distinguishing P2-mediated responses from other signaling events (e.g., distinguishing UTP vs. ATP effects).
3.2 Experimental Setup for Calcium Imaging To visualize the effect of Uniblue A on cellular processes (calcium signaling):
-
Load Cells: Load cells (e.g., neurons, glial cells) with a calcium indicator (e.g., Fura-2 or Fluo-4).
-
Baseline: Record baseline fluorescence.
-
Treatment: Perfuse cells with Uniblue A (10–100 µM) for 2–5 minutes.
-
Challenge: Apply ATP (agonist).
-
Readout: Observe the absence or reduction of the calcium spike compared to control.
3.3 Signaling Pathway Diagram (Graphviz)
Figure 2: Mechanism of Uniblue A antagonism on P2X receptors, preventing ATP-mediated calcium influx.
Fluorescence Properties & Imaging
While primarily a colorimetric stain or pharmacological agent, Uniblue A possesses intrinsic fluorescence, which can be exploited for specific imaging needs.
4.1 Spectral Characteristics
-
Excitation (Ex): ~555 nm (Green) to 594 nm (Orange).
-
Emission (Em): ~620 nm (Red).
-
Appearance: Red fluorescence under green excitation (similar to Rhodamine/TRITC filters).
4.2 Potential Imaging Applications
-
Viability Counterstain: Due to its sulfonic acid groups, Uniblue A is membrane-impermeant in healthy cells. It can function similarly to Trypan Blue or Propidium Iodide, entering only cells with compromised membranes (dead/dying cells) and staining the cytoplasm/proteins fluorescent red.[5][6]
-
Fixed Cell Counterstain: In fixed/permeabilized cells, it acts as a generalized protein counterstain, providing context for specific immunolabeling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Weak Gel Bands | Incomplete reaction or low pH. | Ensure Buffer is pH 8.5–9.0. Verify heating is at 100°C. |
| Smearing in Gel | Protein degradation.[1] | Limit heating strictly to 1 minute. Do not overheat. |
| Background Noise | Excess dye not quenched. | Ensure Tris/DTT stop solution is added before loading. |
| No Inhibition (P2) | Receptor subtype mismatch. | Uniblue A specificity varies; verify P2X vs P2Y expression. |
References
-
MedChemExpress. Uniblue A sodium: Product Information and Staining Protocol. Retrieved from
-
Ladner, C. L., et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE. Retrieved from
-
Connolly, G. P., et al. Discrimination between UTP- and P2-purinoceptor-mediated depolarization of rat superior cervical ganglia by Uniblue A. British Journal of Pharmacology. Retrieved from
-
PubChem. Uniblue A Sodium Salt: Chemical and Physical Properties. National Library of Medicine. Retrieved from
-
AAT Bioquest. Absorption and Fluorescence Spectra of Uniblue A. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logosbio.com [logosbio.com]
- 6. revvity.com [revvity.com]
uniblue a, sodium salt in hematology and histology
This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding over rote recipe following.[1]
Applications in High-Fidelity Histology and Proteomic Hematology
Executive Summary
Uniblue A (Disodium 1-amino-4-[4-(aminosulfonyl)anilino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate) is a synthetic aminohydroxyanthraquinone dye often underutilized in routine diagnostics but highly valued in precision proteomics and specialized histology.[1] Unlike triarylmethane dyes (e.g., Aniline Blue) which rely primarily on weak electrostatic interactions, Uniblue A possesses a vinyl sulfone reactive group.[1] This feature allows it to function as a reactive dye , forming covalent bonds with nucleophilic amino acid residues (primarily lysine) under alkaline conditions, or acting as a high-affinity acid dye under acidic conditions.[1]
For drug development professionals, Uniblue A offers a distinct advantage: stoichiometric covalent labeling that survives downstream processing (such as SDS-PAGE and Mass Spectrometry), making it superior to reversible stains for biomarker quantification in hematological plasma analysis.[1]
Chemical & Physical Profile: The "Hardware"
To optimize staining, one must understand the molecule's behavior in solution. Uniblue A is amphiphilic but rendered water-soluble by its sodium sulfonate groups.[1]
| Property | Specification | Practical Implication |
| CAS Number | 14541-90-3 | Verification key for GMP sourcing. |
| Chromophore | Anthraquinone | High stability against photobleaching compared to azo dyes.[1] |
| Reactive Group | Vinyl Sulfone | Enables covalent bonding to primary amines at pH > 8.[1]0. |
| Absorbance Max | 596 nm (in water) | Deep blue visualization; compatible with standard densitometry.[1] |
| Solubility | Soluble in Water, Ethanol | Flexible solvent systems for histology (ethanol) or buffers (water).[1] |
| Charge | Anionic (Disodium Salt) | Binds basic proteins (histones, collagen) in acidic environments.[1] |
Mechanistic Action: Dual-Mode Staining[1]
Uniblue A is unique because it operates via two distinct mechanisms depending on the pH of the solvent system.
Mode A: Electrostatic Staining (Histology/Collagen)
In acidic environments (pH < 2.5), the sulfonate groups (
Mode B: Covalent Labeling (Proteomics/Hematology)
In alkaline environments (pH 8–9), the vinyl sulfone group undergoes a Michael addition reaction with unprotonated primary amines (Lysine N-terminus).[1] This forms a permanent, covalent dye-protein conjugate.[1]
Caption: Figure 1.[1] Dual-mode mechanism of Uniblue A. Acidic conditions favor ionic staining (Histology), while alkaline conditions drive covalent labeling (Proteomics).[1]
Histological Application: Optimized Connective Tissue Stain
While Masson’s Trichrome traditionally uses Aniline Blue, Uniblue A offers superior light fastness and sharper definition of collagen fibers due to its anthraquinone structure.
The Protocol: Uniblue Trichrome Variant
Target: Differentiating collagen (Blue) from muscle/cytoplasm (Red) and nuclei (Black).[1]
-
Deparaffinization: Xylene (2x 5 min)
Graded Alcohols Water.[1] -
Mordanting (Critical): Bouin’s Fluid at 56°C for 1 hour.
-
Why: Intensifies the subsequent acid dye binding.[1]
-
-
Nuclear Stain: Weigert’s Iron Hematoxylin (10 min).[1] Wash.
-
Plasma Stain: Biebrich Scarlet-Acid Fuchsin (5 min).[1]
-
Result: Cytoplasm and muscle turn red.[1]
-
-
Differentiation (The Gatekeeper): Phosphomolybdic/Phosphotungstic Acid (PMA/PTA) solution (10-15 min).
-
Fiber Stain: 0.5% Uniblue A in 1% Acetic Acid (5-10 min).[1]
-
Preparation: Dissolve 0.5g Uniblue A Sodium Salt in 100mL distilled water; add 1mL glacial acetic acid.
-
-
Differentiation: 1% Acetic Acid (2 min).
-
Dehydration & Mounting: Rapid dehydration (to prevent dye leaching) and mount.[1]
Result: Collagen fibers appear vivid blue; nuclei black; muscle/cytoplasm red.[1]
Hematological & Bio-Analytical Application: Covalent Plasma Profiling
In drug development, analyzing plasma proteins (albumin, immunoglobulins) is critical.[1] Routine stains (Coomassie) rely on equilibrium binding, which leaches during washing.[1] Uniblue A, used as a "pre-gel" stain, covalently modifies proteins before electrophoresis.[1][3][4][5]
Advantages for Drug Dev:
-
No Destaining: The dye is covalently bound; excess dye runs off the gel front.
-
Mass Spec Compatibility: The covalent modification (Mass shift ~484 Da) is predictable and does not interfere with peptide fragmentation in MALDI-TOF or LC-MS/MS.[1]
-
Linearity: Provides strictly stoichiometric labeling for accurate quantification.[1]
Protocol: Pre-Gel Covalent Labeling
Target: Serum/Plasma proteins for SDS-PAGE.[1]
-
Buffer Prep: Prepare Derivatization Buffer (100 mM
, 10% SDS, pH 8.5).-
Note: Avoid Tris buffers here; the primary amines in Tris will compete with the protein for the dye.
-
-
Labeling Reaction:
-
Mix 90
L protein sample (1-5 mg/mL) with 10 L 200 mM Uniblue A (dissolved in Derivatization Buffer). -
Incubate at 100°C for 1 minute (or 60°C for 15 mins). Heat drives the Michael addition.[1]
-
-
Quenching: Add reducing agent (DTT) and loading buffer containing Tris.[1][2] The Tris scavenges remaining unreacted dye.[1]
-
Electrophoresis: Run SDS-PAGE as standard.
-
Visualization: Immediate. No fixing or destaining required.[1] The bands are blue against a clear background.[1]
Caption: Figure 2. High-throughput proteomic workflow using Uniblue A. Note the elimination of post-run staining/destaining steps.
Troubleshooting & Optimization (Senior Scientist Notes)
| Issue | Root Cause | Corrective Action |
| Weak Blue Staining (Histology) | Insufficient acidity or PMA differentiation.[1] | Ensure Uniblue solution is pH < 2.[1]5. Increase PMA time to fully displace red dye from collagen.[1] |
| High Background (Proteomics) | Unreacted dye trapped in gel.[1] | While Uniblue runs at the front, high concentrations can smear. Reduce dye-to-protein ratio or run gel longer. |
| Protein Precipitation | Reaction temperature too high for labile proteins.[1] | Lower reaction temp to 37°C and extend time to 30 mins. Ensure SDS is present to maintain solubility. |
| Interference with Western Blot | Epitope masking. | Covalent modification of Lysine may block antibody binding sites.[1] Run a parallel unstained control for Immunoblotting. |
References
-
Sigma-Aldrich. (n.d.).[1] Uniblue A sodium salt Product Specification & Properties. Retrieved from [1]
-
Mata-Gómez, M. A., et al. (2012).[1][5] "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLOS ONE, 7(2): e31438.[1][5] Retrieved from
-
Lillie, R. D. (1977).[1] Conn's Biological Stains (9th ed.).[1] Williams & Wilkins. (Standard reference for dye classification and mechanisms).[1]
-
Bio-Rad. (n.d.).[1] Protein Staining and Visualization Methods. Retrieved from
- Su, X., et al. (2014). "Comparison of different staining methods for the visualization of proteins in SDS-PAGE." International Journal of Molecular Sciences. (Contextualizing reactive dyes vs. Coomassie).
Sources
- 1. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Safety and Handling of Uniblue A, Sodium Salt
This guide provides comprehensive safety protocols and handling instructions for Uniblue A, sodium salt, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and scientific publications to ensure technical accuracy and promote a self-validating system of laboratory safety.
Introduction and Scientific Context
Uniblue A, sodium salt (CAS No. 14541-90-3), also known as Acid Blue 215, is a reactive anionic dye.[1][2] In the research and development landscape, it is primarily utilized as a high-sensitivity stain for proteins.[3] Its utility is prominent in techniques requiring protein visualization and quantification, such as covalent pre-gel staining for electrophoresis.[4] The dye functions by forming covalent bonds with proteins, which allows for robust detection.[1] Understanding its reactive nature is fundamental to appreciating the causality behind the stringent handling protocols detailed in this guide. Beyond its role in proteomics, Uniblue A also finds application as a colorant in cosmetics and pharmaceuticals and in environmental monitoring.[5]
Chemical and Physical Properties
A thorough understanding of a compound's physical properties is the first step in a robust risk assessment. Uniblue A is a dark blue to purple solid powder.[5][6] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14541-90-3 | [6] |
| Molecular Formula | C22H15N2NaO7S2 | [6] |
| Molecular Weight | 506.48 g/mol | [6] |
| Physical State | Solid Powder | [6] |
| Melting Point | >300°C | [6] |
| Solubility | Information not readily available, but used in aqueous buffers. | [4] |
| Flash Point | Not applicable | [7] |
Hazard Identification and Toxicological Profile
While Uniblue A is not classified as a hazardous substance under GHS/CLP regulation, its toxicological properties have not been fully investigated.[6][8][9] Therefore, it must be handled with the caution afforded to all laboratory chemicals of unknown long-term effects. The primary risks are associated with direct contact and inhalation.
-
Eye Contact : May cause eye irritation.[10]
-
Skin Contact : May cause skin irritation.[10]
-
Inhalation : Inhalation of dust may cause respiratory tract irritation.[10]
-
Ingestion : May cause irritation of the digestive tract.[10]
-
Chronic Exposure : No information on chronic effects has been found.[10]
-
Carcinogenicity : Not listed as a carcinogen by ACGIH, IARC, or NTP.[6]
The lack of comprehensive toxicological data necessitates a conservative approach to handling, emphasizing the minimization of all potential routes of exposure.
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is predicated on a combination of engineering controls, administrative procedures, and appropriate PPE. The goal is to create a multi-layered defense against accidental exposure.
Engineering Controls
-
Ventilation : Always use Uniblue A in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or aliquoting, a chemical fume hood or a local exhaust ventilation system should be employed to control airborne levels.[10]
-
Safety Stations : Facilities must be equipped with an eyewash station and a safety shower, both of which should be readily accessible and regularly tested.[10]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[6] The choice of glove material should be based on the solvent being used to dissolve the dye. Always inspect gloves for integrity before use.
-
Body Protection : A lab coat or other protective clothing is required to minimize skin contact.[6]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling Uniblue A powder.
Caption: Workflow for Safe Handling of Uniblue A Powder.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area.[6] Keep the compound away from incompatible substances such as strong oxidizing agents.[6] Protect containers from physical damage and inspect them regularly for leaks.[1]
-
Disposal : Dispose of waste in a manner consistent with federal, state, and local regulations.[6] Unused material and its container must be disposed of as hazardous waste. Do not allow the chemical to enter drains.
Emergency Procedures
In the event of an emergency, a swift and informed response can significantly mitigate harm.
Exposure Response
-
Inhalation : Remove the individual from the exposure area to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical aid.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response
For any spill, the first step is to ensure personal safety.
-
Minor Spills (Dry Powder) : Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[10] Avoid generating dust.[10] Clean the spill area thoroughly.
-
Major Spills : Evacuate the area and alert emergency responders.[1] Prevent the spill from entering drains or waterways.[1]
The following diagram illustrates the decision-making process for spill response.
Caption: Decision-Making Workflow for Spill Response.
Application-Specific Protocol: Covalent Pre-Gel Protein Staining
This section provides a detailed methodology for using Uniblue A as a reactive pre-gel protein stain, illustrating the practical application of safety principles. The causality behind using specific buffers and heating steps relates to optimizing the covalent labeling reaction between the dye and the protein amine groups.
Objective: To covalently label proteins with Uniblue A prior to SDS-PAGE for fluorescent visualization.
Methodology:
-
Buffer Preparation : Prepare a derivatization buffer of 100 mM Sodium Bicarbonate (NaHCO3) with 10% Sodium Dodecyl Sulfate (SDS), adjusted to a pH of 8-9.[4] Rationale: The alkaline pH facilitates the reaction between the dye and the primary amines of the proteins.
-
Reagent Preparation (in fume hood) : Prepare a 200 mM Uniblue A solution by dissolving the powder in the derivatization buffer.[4] Safety Causality: This step involves handling the pure powder and must be done in a fume hood to prevent inhalation of dust.
-
Protein Labeling : In a microcentrifuge tube, add 10 µL of the 200 mM Uniblue A solution to 90 µL of the protein solution.[4]
-
Staining Reaction : Heat the samples at 100°C for 1 minute to facilitate the covalent staining reaction.[4]
-
Reduction : Add 100 µL of a reducing solution (e.g., 10% glycerol, 20 mM DTT in 200 mM Tris buffer, pH 6.8).[4] Excess Uniblue A will react with the Tris, creating a blue marker front for electrophoresis.[4]
-
Alkylation : Add 20 µL of an alkylation solution (e.g., 550 mM iodoacetamide) and incubate for 5 minutes at room temperature.[4]
-
Electrophoresis : The labeled samples are now ready to be loaded onto a polyacrylamide gel for SDS-PAGE.[4]
This protocol highlights how the chemical's properties dictate not only the safety measures but also the experimental conditions required for its successful application.
References
-
Chemsrc. (2025, August 25). Uniblue A sodium salt | CAS#:14541-90-3. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Uniblue A Sodium Salt, 98% (UV-VIS). Retrieved from [Link]
-
Bio-Rad. (2023, June 14). Coomassie Brilliant Blue G-250 - SAFETY DATA SHEET. Retrieved from [Link]
-
Oxford Lab Fine Chem. material safety data sheet - coomassie brilliant blue g-250. Retrieved from [Link]
-
Wikipedia. Coomassie brilliant blue. Retrieved from [Link]
-
Techno PharmChem. Coomassie Brilliant Blue G 250 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Brilliant Blue G?. Retrieved from [Link]
-
Loba Chemie. COOMASSIE BRILLIANT BLUE G 250 FOR ELECTEROPHORESIS. Retrieved from [Link]
-
National Institutes of Health. (2018). Use of Brilliant Blue G in Descemet's Membrane Endothelial Keratoplasty. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Standard Operating Procedure - Sodium. Retrieved from [Link]
-
Carolina Biological Supply Company. (2014, September 3). Safety Data Sheet Aniline Blue, Sodium Salt. Retrieved from [Link]
-
Zep Inc. (2023, February 21). SDS US. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scbt.com [scbt.com]
- 3. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 7. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Monograph: Uniblue A Sodium Salt (CAS 14541-90-3)
An in-depth technical guide on Uniblue A, sodium salt, structured for researchers and drug development professionals.
Advanced Applications in Proteomics and Pre-Gel Derivatization
Executive Summary
Uniblue A sodium salt (CAS 14541-90-3) represents a specialized class of reactive anthraquinone dyes distinct from passive stains like Coomassie Brilliant Blue. Its defining characteristic is the presence of a vinyl sulfone functional group, which enables covalent attachment to proteins via Michael addition.
For the drug development scientist, Uniblue A offers a specific utility: rapid, covalent pre-gel staining . Unlike post-run staining methods that require lengthy fixation and destaining steps, Uniblue A derivatizes the proteome prior to electrophoresis.[1] This capability streamlines workflows, provides a built-in tracking dye system, and maintains compatibility with downstream mass spectrometry (MS) through predictable mass shifts.
Chemical Identity & Physicochemical Properties
Understanding the structural basis of Uniblue A is prerequisite to mastering its application. The molecule functions not merely as a chromophore but as a chemical reagent.
Core Specifications
| Parameter | Technical Data |
| CAS Number | 14541-90-3 |
| Chemical Name | Uniblue A sodium salt (often synonymous with Acid Blue 215 forms) |
| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |
| Molecular Weight | ~506.48 g/mol |
| Chromophore Class | Anthraquinone |
| Reactive Group | Vinyl Sulfone ( |
| Absorbance Max ( | 593–596 nm (Water) |
| Solubility | Soluble in water; moderately soluble in ethanol |
| Appearance | Dark blue/purple powder |
Structural Logic
The molecule consists of an anthraquinone backbone responsible for the blue coloration (
Mechanistic Action: Covalent Derivatization
Unlike Coomassie, which relies on electrostatic and hydrophobic interactions (Van der Waals), Uniblue A forms a stable thioether-like covalent bond (specifically a secondary amine linkage via the ethyl sulfone moiety after rearrangement).
The Reaction Pathway
The reaction is a Michael Addition . The base (typically NaHCO₃, pH 8.5–9.0) deprotonates the protein amine, increasing its nucleophilicity. The amine attacks the
Figure 1: Mechanism of Uniblue A covalent binding to protein amines.
Experimental Protocol: Rapid Pre-Gel Staining
Role: Senior Application Scientist Context: This protocol replaces the traditional 2-hour stain/destain cycle with a 5-minute pre-run workflow.
Reagents Preparation
-
Derivatization Buffer (2x): 100 mM NaHCO₃, 10% SDS. pH must be 8.0–9.0.[2][3]
-
Scientist's Note: Do not use Tris or Glycine in this buffer. They contain primary amines and will scavenge the dye, neutralizing the reaction.
-
-
Quenching/Loading Buffer: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
The "One-Minute Boil" Workflow
This method leverages heat to drive the Michael addition to near completion instantly.
-
Mix: Combine 90 µL of protein sample (in amine-free buffer) with 10 µL of Uniblue A Stock.
-
React: Heat at 100°C for 1 minute .
-
Why: The vinyl sulfone reaction is slow at room temperature. High heat overcomes the activation energy, ensuring rapid labeling.
-
-
Quench: Add 100 µL of Quenching/Loading Buffer (Tris-based).
-
Run: Load directly onto SDS-PAGE.
-
Visual Result: The "Uniblue-Tris" adduct acts as the tracking dye (running front), while the proteins appear as blue bands resolving in real-time.[3]
-
Figure 2: Rapid pre-gel staining workflow using Uniblue A.
Comparative Analysis: Uniblue A vs. Industry Standards
In drug development, selecting the right stain is a trade-off between sensitivity, speed, and downstream compatibility.
| Feature | Uniblue A (Pre-Stain) | Coomassie (R-250/G-250) | Silver Stain |
| Binding Type | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Physical Deposition |
| Time to Result | 5 mins (Pre-run) | 2–4 hours (Post-run) | 3–5 hours |
| Sensitivity | ~1.0 µg (Moderate) | ~0.1 µg (High) | ~1 ng (Ultra) |
| MS Compatibility | Yes (Predictable +484 Da shift) | Yes | Poor (unless specialized) |
| Destaining | None Required | Required | N/A |
| Linearity | High (Covalent stoichiometry) | Moderate | Low (Saturation issues) |
Critical Insight: Uniblue A is less sensitive than Coomassie. It is not suitable for detecting trace impurities (<1 µg). However, for quantifying main drug substance or checking purification yields where protein abundance is high, its speed and lack of destaining variability make it superior for high-throughput screening.
Mass Spectrometry Implications
For researchers characterizing the labeled proteins, the covalent modification must be accounted for in database searches.[5]
-
Modification Mass: The addition of the Uniblue A moiety typically results in a mass shift of +484.04 Da (monoisotopic) per labeled site.
-
Target Residues: Primarily Lysine (K) and N-terminus.
-
Matrix Suppression: Heavy labeling can suppress ionization in MALDI/ESI. It is recommended to use a "double-stain" approach if high sensitivity MS is needed: run Uniblue A for visualization, then post-stain with Coomassie if faint bands need excision.
Safety & Handling (MSDS Summary)
While Uniblue A is a standard laboratory reagent, it is a reactive dye and should be handled with specific precautions.
-
Hazards: May cause skin/eye irritation and respiratory sensitization (due to reactive sulfone group).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a dust mask (N95) when weighing the powder to avoid inhalation.
-
Disposal: As a synthetic dye, solutions should be disposed of in chemical waste, not down the drain.
References
-
Mata-Gómez, M. A., et al. (2012).[2] Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One, 7(2), e31438.[2]
-
Sigma-Aldrich. (n.d.). Uniblue A sodium salt Product Specification & Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). Uniblue A sodium salt (CAS 14541-90-3) Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Uniblue A, Sodium Salt in SDS-PAGE: An In-depth Application Guide
This technical guide provides a comprehensive overview of the applications of Uniblue A, sodium salt, in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). While traditionally utilized as a reactive pre-gel protein stain, this document also explores its function as a tracking dye, offering detailed protocols and scientific rationale for both methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Uniblue A for protein analysis.
Introduction: The Dual Functionality of Uniblue A in Electrophoresis
Uniblue A, sodium salt, also known as Acid Blue 215, is a water-soluble, anionic reactive dye.[1][2] Its primary application in protein analysis is as a covalent pre-gel stain, where it chemically binds to proteins before electrophoresis.[3][4] This pre-staining approach allows for the direct visualization of protein bands during and after the electrophoretic run without the need for post-staining procedures like Coomassie or silver staining.
The reactivity of Uniblue A is attributed to its chemical structure, which allows it to form stable covalent bonds with specific amino acid residues on the protein, primarily with amino, carboxyl, and thiol groups under appropriate pH conditions.[5][6][7][8][9] This covalent interaction ensures that the dye is permanently attached to the protein, providing a robust and quantifiable representation of the protein bands.
Interestingly, a secondary and valuable characteristic of Uniblue A in the context of SDS-PAGE is its ability to function as a tracking dye. Excess Uniblue A that does not react with the protein will react with Tris, a common component of SDS-PAGE sample buffers, resulting in a blue compound that migrates at the ion front.[4] This allows researchers to monitor the progress of the electrophoresis in real-time.
This application note will detail the established protocol for Uniblue A as a pre-gel covalent stain and provide a novel, adapted protocol for its use as a primary tracking dye, offering a versatile tool for protein electrophoresis.
PART 1: Uniblue A as a Covalent Pre-Gel Protein Stain
The most scientifically validated application of Uniblue A in SDS-PAGE is as a pre-staining agent. This method offers the significant advantage of visualizing protein separation as it occurs, eliminating the often lengthy and variable steps of post-electrophoretic staining and destaining.
Mechanism of Covalent Staining
Uniblue A is a reactive dye that forms a covalent bond with proteins.[2][3][4] The reaction typically involves a nucleophilic substitution or addition mechanism where a reactive group on the dye molecule forms a stable link with functional groups on the protein, such as the amino (-NH2), carboxyl (-COOH), and thiol (-SH) groups of amino acid residues.[5][6][8] This reaction is generally carried out under alkaline conditions to facilitate the nucleophilic attack of the protein's functional groups on the dye molecule.[8][9] The result is a protein-dye conjugate that is stable throughout the denaturation and electrophoresis process.
Experimental Protocol: Covalent Pre-Gel Staining
This protocol is adapted from established methodologies for the covalent pre-gel staining of proteins with Uniblue A.[4]
Materials:
-
Uniblue A, sodium salt
-
Protein sample
-
Derivatization Buffer: 100 mM Sodium Bicarbonate (NaHCO3), 10% SDS, pH 8-9
-
Reducing Solution: 10% Glycerol, 20 mM Dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8
-
Alkylation Solution: 550 mM Iodoacetamide (IAA)
-
Heating block or water bath (100°C)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: If the protein sample is not in an amine-free buffer, a buffer exchange or precipitation step (e.g., TCA/acetone precipitation) is recommended to avoid interference with the staining reaction.
-
Derivatization:
-
Prepare a 200 mM Uniblue A solution by dissolving it in the Derivatization Buffer.
-
In a microcentrifuge tube, add 10 µL of the 200 mM Uniblue A solution to 90 µL of your protein solution.
-
Heat the sample at 100°C for 1 minute to facilitate the covalent staining reaction.
-
-
Reduction:
-
Add 100 µL of the Reducing Solution to the stained protein sample.
-
Heat the sample for an additional minute at 100°C to ensure efficient reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add 20 µL of the Alkylation Solution to the sample.
-
Incubate at room temperature for 5 minutes. This step prevents the re-formation of disulfide bonds.
-
-
Loading: The sample is now ready for loading onto an SDS-PAGE gel. The excess Uniblue A will act as a tracking dye.
Data Summary Table:
| Step | Reagent | Concentration | Volume | Purpose |
| Derivatization | Uniblue A in Derivatization Buffer | 200 mM | 10 µL | Covalently stains the protein. |
| Protein Sample | Varies | 90 µL | The sample to be analyzed. | |
| Reduction | Reducing Solution (DTT in Tris/Glycerol) | 20 mM DTT | 100 µL | Reduces disulfide bonds in the protein. |
| Alkylation | Alkylation Solution (IAA) | 550 mM | 20 µL | Prevents re-formation of disulfide bonds. |
Workflow Diagram:
Caption: Covalent pre-gel staining workflow with Uniblue A.
PART 2: Uniblue A as a Primary Tracking Dye
While the primary application of Uniblue A is for pre-gel staining, its properties allow for its adaptation as a direct replacement for commonly used tracking dyes like bromophenol blue in standard SDS-PAGE loading buffers. This section provides a protocol for this alternative application.
Rationale and Considerations
In a standard Laemmli SDS-PAGE system, a tracking dye is included in the sample loading buffer to visualize the sample during loading and to monitor the migration front during electrophoresis.[10][11] Bromophenol blue is a common choice due to its small molecular size and negative charge, which cause it to migrate at or near the ion front.
Uniblue A, being an anionic dye, can fulfill this role.[1][9] When incorporated into a standard loading buffer, it will migrate towards the anode, providing a visible front to track the progress of the electrophoretic separation. It is important to note that at the concentrations used for tracking, Uniblue A is not expected to significantly stain the proteins in the same way as the covalent pre-staining protocol.
Experimental Protocol: Uniblue A as a Tracking Dye
This protocol describes the preparation of a 4X Laemmli-style sample loading buffer using Uniblue A as the tracking dye.
Materials:
-
Uniblue A, sodium salt
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Glycerol
-
β-mercaptoethanol or Dithiothreitol (DTT) (for reducing conditions)
-
Deionized water
Preparation of 4X Uniblue A Loading Buffer (10 mL):
| Component | Final Concentration (in 4X) | Amount for 10 mL | Purpose |
| 1M Tris-HCl, pH 6.8 | 250 mM | 2.5 mL | Buffering agent to maintain pH.[10][11] |
| SDS | 8% (w/v) | 0.8 g | Denatures and imparts a uniform negative charge to proteins.[1][3][4] |
| Glycerol | 40% (v/v) | 4.0 mL | Increases sample density for easy gel loading.[10][11] |
| Uniblue A, sodium salt | 0.02% (w/v) | 2 mg | Tracking dye to monitor electrophoresis front. |
| β-mercaptoethanol | 20% (v/v) | 2.0 mL | Reducing agent to break disulfide bonds (add fresh before use). |
| Deionized Water | - | to 10 mL | Solvent. |
Procedure:
-
Combine the Tris-HCl, SDS, and glycerol in a 15 mL conical tube.
-
Add deionized water to bring the volume to approximately 7 mL and mix until the SDS is fully dissolved. Gentle warming may be required.
-
Add the Uniblue A, sodium salt, and mix thoroughly.
-
Adjust the final volume to 10 mL with deionized water.
-
Store the buffer at room temperature.
-
Important: Add the reducing agent (β-mercaptoethanol or DTT) to the required aliquot of loading buffer immediately before use.
Using the 4X Uniblue A Loading Buffer:
-
For every 3 parts of your protein sample, add 1 part of the 4X Uniblue A Loading Buffer.
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.
-
After a brief centrifugation to collect the sample at the bottom of the tube, it is ready to be loaded onto the SDS-PAGE gel.
Workflow Diagram:
Caption: Standard SDS-PAGE workflow using Uniblue A as a tracking dye.
Scientific Integrity and Trustworthiness
The protocols provided herein are based on established principles of protein electrophoresis and published applications of Uniblue A.[4][11][12] The covalent pre-staining method is a validated technique that offers reproducible results. The use of Uniblue A as a primary tracking dye is an adaptation based on its chemical properties and the principles of SDS-PAGE. Researchers are encouraged to optimize the concentration of Uniblue A in the loading buffer for their specific applications.
Self-Validating Systems:
-
Covalent Pre-Staining: The success of this protocol is immediately visible. The presence of blue-colored protein bands during and after electrophoresis confirms the successful covalent linkage of the dye to the proteins.
-
Tracking Dye: The effectiveness of Uniblue A as a tracking dye is confirmed by the presence of a distinct blue dye front that migrates ahead of the protein samples during the electrophoretic run.
Conclusion
Uniblue A, sodium salt, is a versatile reagent for SDS-PAGE, offering more than just its primary function as a covalent pre-gel stain. Its ability to also serve as a tracking dye provides researchers with a valuable tool for protein analysis. By understanding the underlying chemical principles and following the detailed protocols in this guide, scientists can effectively integrate Uniblue A into their protein electrophoresis workflows, leading to enhanced visualization and a more streamlined experimental process.
References
-
Chemsrc. (2025, August 25). Uniblue A sodium salt | CAS#:14541-90-3. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Laemmli SDS Sample Buffer, Non-. Retrieved from [Link]
-
ResearchGate. (2021, October 16). Laemmli buffer recipe. Retrieved from [Link]
-
Protocols.io. (2024, February 29). Western blot for tissue extract. Retrieved from [Link]
-
Khan Academy. (n.d.). Protein Electrophoresis and SDS-PAGE. Retrieved from [Link]
-
Protocol Online. (2005, March 1). Sample Buffer Recipe (Laemmili). Retrieved from [Link]
-
Fashion Sustainability Directory. (2025, April 27). Dye-Fiber Covalent Bonding. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of Reaction of Proteins with Reactive Dyes:I‐Literature Survey. Retrieved from [Link]
-
Textile Engineering Students. (2019, May 9). Reactive dyes and its mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophoretic properties of Uniblue A stained proteins. Retrieved from [Link]
- Google Patents. (n.d.). US20040068101A1 - Methods for selectively staining water soluble protein using reactive dye and its applications thereof.
-
ResearchGate. (2023, August 10). In what concentration should I add Commassie Brilliant Blue G-250 in place of Bromophenol Blue to Laemmli Buffer for SDS-PAGE?. Retrieved from [Link]
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]
-
ResearchGate. (n.d.). A) SDS-PAGE gel showing pre-stained molecular weight marker and Uniblue.... Retrieved from [Link]
Sources
- 1. Principle of SDS-PAGE Based Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. byjus.com [byjus.com]
- 3. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 4. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 5. Dye-Fiber Covalent Bonding → Term [fashion.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 8. US20040068101A1 - Methods for selectively staining water soluble protein using reactive dye and its applications thereof - Google Patents [patents.google.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Western blot for tissue extract [protocols.io]
- 11. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 12. Khan Academy [khanacademy.org]
Application Note: Uniblue A Sodium Salt as a Dual-Function Protein Stain and Running Front Indicator in SDS-PAGE
This Application Note is structured as a high-level technical guide for researchers in proteomics and drug development. It synthesizes the dual-functionality of Uniblue A sodium salt as both a covalent protein stain and a self-generating running front indicator.[1]
Executive Summary
In high-throughput proteomics and mass spectrometry (MS) workflows, traditional gel staining (e.g., Coomassie, Silver) creates bottlenecks due to lengthy destaining steps and potential incompatibility with downstream analysis. Uniblue A sodium salt offers a superior alternative by functioning as a covalent pre-gel stain .
Critically, this protocol leverages a unique chemical property of Uniblue A: its ability to react with Tris buffers to generate an in siturunning front indicator .[1] This eliminates the need for exogenous tracking dyes (like Bromophenol Blue) and creates a self-validating system where the presence of the dye front confirms the successful quenching of the derivatization reaction.
Scientific Mechanism: The "Self-Generating" Indicator
Unlike Bromophenol Blue, which is merely added to the sample, the Uniblue A tracking dye is chemically synthesized during the sample preparation workflow. Understanding this mechanism is vital for troubleshooting and protocol optimization.
Chemical Basis
Uniblue A (Acid Blue 215) contains a reactive vinyl sulfone group.
-
Protein Labeling (pH 8–9): Under alkaline conditions and heat, the vinyl sulfone undergoes a Michael addition reaction with primary amines (Lysine residues, N-terminus) on the target proteins.
-
Indicator Generation (Quenching): When the reaction is stopped using a Tris-based buffer (pH 6.8), the excess, unreacted Uniblue A reacts with the primary amine of the Tris molecule.
-
Electrophoresis: This Uniblue A-Tris adduct is a low-molecular-weight, negatively charged species that migrates rapidly towards the anode, effectively marking the electrophoretic front.
Pathway Visualization
The following diagram illustrates the bifurcated reaction pathway that allows Uniblue A to serve two distinct roles simultaneously.
Caption: Figure 1. Bifurcated reaction pathway of Uniblue A. The dye covalently binds proteins for visualization (green path) while excess dye reacts with Tris to form the tracking indicator (red path).
Detailed Protocol: Covalent Pre-Gel Staining & Tracking
Objective: To label proteins for MS compatibility and generate a running front indicator in a single workflow. Time Required: ~5 minutes (excluding electrophoresis).
Reagents Preparation
| Reagent | Composition | Function |
| Derivatization Buffer | 100 mM NaHCO₃, 10% SDS, pH 8.5 | Provides alkaline environment for vinyl sulfone reaction. |
| Uniblue A Stock | 200 mM Uniblue A in Derivatization Buffer | Source of fluorophore/chromophore.[1] |
| Stop/Loading Buffer | 200 mM Tris-HCl, 20 mM DTT, 10% Glycerol, pH 6.8 | Critical: Tris acts as the scavenger to form the tracking dye. DTT reduces disulfides. |
Step-by-Step Methodology
-
Sample Solubilization:
-
Ensure protein samples are in an amine-free buffer (e.g., PBS, HEPES). If samples are in Tris, perform buffer exchange or acetone precipitation first, as Tris will inhibit protein labeling by competing for the dye.
-
Dilute protein to ~5 mg/mL using the Derivatization Buffer .[1]
-
-
Labeling Reaction:
-
Quenching & Indicator Formation (The "Magic" Step):
-
Add 100 µL of Stop/Loading Buffer .
-
Incubate at 100°C for an additional 1 minute .
-
Mechanism Check: During this step, the excess Uniblue A reacts with the high concentration of Tris. The solution should remain deep blue.
-
-
Electrophoresis:
-
Load samples directly onto the SDS-PAGE gel.
-
Run at standard voltage.
-
Observation: You will see a distinct blue band migrating at the front. This is the Uniblue A-Tris adduct .
-
Validation & Comparative Analysis
Comparison with Standard Tracking Dyes
Why switch from Bromophenol Blue (BPB)?
| Feature | Bromophenol Blue (Standard) | Uniblue A (This Protocol) | Advantage |
| Nature | Non-covalent, added exogenously | Covalent adduct (Tris-Dye) | Eliminates "dye smear" artifacts. |
| Protein Staining | None (requires post-run stain) | Yes (Pre-stained) | Immediate visualization; no destaining. |
| MS Compatibility | High (washes out) | High (Covalent) | Covalent tag does not interfere with peptide fragmentation [1]. |
| Workflow Time | Fast | Ultra-Fast | Saves hours by skipping post-run staining. |
Troubleshooting the Running Front
This system is self-validating. Use the status of the running front to diagnose issues:
-
Scenario A: No Blue Front Visible.
-
Cause: The Stop Buffer did not contain Tris, or the pH was too low for the quenching reaction to occur.
-
Fix: Ensure Stop Buffer is 200 mM Tris, pH 6.8.[1]
-
-
Scenario B: Weak Protein Bands, Strong Front.
-
Cause: "Tris Contamination" in the initial sample. The dye reacted with buffer Tris instead of the protein.[1]
-
Fix: Dialyze samples into bicarbonate or HEPES before starting Step 1.
-
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow. The addition of Tris buffer (Green node) is the critical control point for generating the running front indicator.
References
-
Schladt, M., et al. (2012). Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One, 7(2), e31438. Available at: [Link]
Sources
uniblue a, sodium salt for quantitative proteomics
Application Note: Uniblue A Sodium Salt for Rapid Covalent Labeling & Quantitative Proteomics
Abstract
This guide details the application of Uniblue A sodium salt (Acid Blue 215) as a covalent, pre-electrophoretic protein label for streamlined quantitative proteomics and quality control workflows. Unlike non-covalent stains (e.g., Coomassie, Silver), Uniblue A utilizes a vinyl sulfone reactive group to chemically bond with primary amines (Lysine, N-terminus) prior to SDS-PAGE. This interaction withstands reducing conditions and enables direct Mass Spectrometry (MS) analysis without destaining, introducing a specific mass shift (+484.0399 Da) useful for peptide tracking. This protocol is optimized for speed (1-minute labeling), reproducibility, and downstream LC-MS/MS compatibility.
Introduction & Mechanism of Action
Uniblue A is an anthraquinone-based dye traditionally used in the textile industry but repurposed for proteomics due to its unique reactive chemistry.
-
Chemical Basis: The molecule contains a vinyl sulfone group.[1][2] At alkaline pH (8–9), this group undergoes a Michael addition reaction with nucleophilic primary amines on proteins (predominantly the
-amino group of Lysine and the N-terminus). -
The "Quantitative" Advantage:
-
Stoichiometry: The covalent nature implies that labeling intensity correlates with accessible amine content, allowing for semi-quantitative comparison across lanes before the gel is even run.
-
MS Tracer: The dye remains attached during ionization. In "Quantitative Proteomics," this serves as a chemical tag that modifies the peptide's mass, allowing researchers to distinguish labeled vs. unlabeled populations or verify N-terminal integrity.
-
Workflow Efficiency: Eliminates the diffusion-driven staining/destaining steps of Coomassie, reducing processing time from hours to minutes.
-
Chemical Reaction Diagram
Caption: Mechanism of Uniblue A covalent labeling via vinyl sulfone reaction with primary amines.
Experimental Protocol: The "Hot Labeling" Method
Expert Insight: Traditional staining relies on passive diffusion. Uniblue A requires thermal energy to drive the covalent attachment rapidly. We utilize a "boiling" step to denature the protein (exposing internal Lysines) and drive the reaction simultaneously.
Reagents Required
-
Uniblue A Stock: 200 mM in Derivatization Buffer (Freshly prepared).
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5 (Amine-free is critical).
-
Reducing Buffer: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.[3][4][5]
Step-by-Step Workflow
-
Sample Preparation:
-
Ensure protein sample is in an amine-free buffer (e.g., PBS, HEPES). If in Tris, perform buffer exchange or acetone precipitation.
-
Dilute protein to ~5 mg/mL with Derivatization Buffer .
-
-
Labeling Reaction (The Critical Step):
-
Quenching & Reduction:
-
Alkylation:
-
Electrophoresis:
Mass Spectrometry Integration
For quantitative proteomics, the Uniblue A label acts as a fixed modification. When configuring your search engine (MaxQuant, Mascot, Sequest), you must add the following parameters.
Expertise Check: The label is bulky. It often sterically hinders Trypsin from cleaving at the modified Lysine. Therefore, the protease specificity in silico should be adjusted or "missed cleavages" increased.
| Parameter | Setting | Explanation |
| Modification Name | Uniblue-Lysine | Custom modification |
| Mass Shift | +484.0399 Da | Monoisotopic mass of the adduct |
| Residues | Lys (K), N-term | Primary targets |
| Cleavage Rule | Trypsin (allow missed) | Labeling may block cleavage at K |
| Type | Variable | Not all Lysines may be labeled |
Workflow Diagram: From Gel to Data
Caption: Streamlined proteomics workflow using Uniblue A for immediate band excision and MS analysis.
Comparative Analysis: Uniblue A vs. Standard Stains
| Feature | Uniblue A (Covalent) | Coomassie (G-250/R-250) | Silver Stain |
| Time to Result | ~5 Minutes (Pre-run) | 1–2 Hours (Post-run) | >3 Hours |
| Sensitivity | ~1 µg (Low) | ~10–50 ng (High) | ~1 ng (Ultra) |
| Linearity | High (Covalent stoichiometry) | Moderate (Dye binding) | Low (Saturation) |
| MS Compatibility | Excellent (No destain) | Good (Requires destain) | Poor (Crosslinking) |
| Destaining | None Required | Required | Required |
| Mechanism | Chemical Bond (Vinyl Sulfone) | Electrostatic/Hydrophobic | Metallic Reduction |
Expert Note on Sensitivity: Uniblue A is less sensitive than Coomassie. It is best used for:
-
High-abundance proteins (e.g., antibody heavy/light chains, serum albumin).
-
Quality Control where speed is prioritized over trace detection.
-
Pilot Studies to verify protein presence before committing to expensive MS runs.
Troubleshooting & Critical Parameters
-
Buffer Incompatibility: The most common failure mode is the presence of Tris, Glycine, or Ammonium ions in the initial sample. These primary amines compete with the protein for the dye.
-
Solution: Dialyze against Carbonate or Phosphate buffer before labeling.
-
-
pH Sensitivity: The vinyl sulfone reaction is pH-dependent.
-
Requirement: pH > 8.0 is strictly required for the lysine deprotonation (
, but nucleophilicity is sufficient at pH 8.5 for this reaction).
-
-
Band Broadening: Excess labeling can alter the protein's isoelectric point (pI) and hydrophobicity, potentially causing smearing.
-
Fix: Titrate the Uniblue A concentration.[5] Use the minimum amount required for visualization.
-
References
-
Lademann, H. et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLOS ONE. Available at: [Link]
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 8. biocompare.com [biocompare.com]
Application Note: Accelerated Protein Identification via Covalent Pre-Gel Staining with Uniblue A
This Application Note is structured as a high-level technical guide for researchers and drug development professionals. It synthesizes the chemical mechanism of Uniblue A with a practical, field-validated protocol for mass spectrometry (MS)-compatible protein identification.
Executive Summary
Traditional protein visualization in gels (e.g., Coomassie Blue, Silver Stain) relies on post-electrophoresis diffusion, which is time-consuming and requires extensive destaining. Uniblue A (Acid Blue 215) offers a paradigm shift: it is a vinylsulfone-based reactive dye that covalently labels proteins prior to electrophoresis.
This guide details the application of Uniblue A sodium salt for "at-line" protein identification . By labeling proteins before the run, researchers achieve real-time visualization of migration, eliminate post-run staining/destaining steps, and maintain full compatibility with LC-MS/MS workflows, provided specific database search parameters are applied.
Scientific Mechanism: The Vinylsulfone Reaction
The efficacy of Uniblue A lies in its reactive vinylsulfone group . Unlike Coomassie, which binds non-covalently via van der Waals and ionic interactions, Uniblue A functions as a chemical derivatization agent.
Chemical Interaction
-
Activation: At an alkaline pH (8.0–9.0), the unprotonated ε-amino groups of Lysine residues (and N-termini) act as nucleophiles.
-
Conjugation: These nucleophiles attack the vinylsulfone moiety of Uniblue A via a Michael addition reaction, forming a stable covalent bond.
-
Quenching: To prevent high background, the reaction is quenched using a buffer containing Tris (tris(hydroxymethyl)aminomethane). Excess Uniblue A reacts with the amine group of Tris, creating a low-molecular-weight blue tracking dye that runs at the solvent front.
Mass Spectrometry Implications
Because the dye is covalently bound, it modifies the mass of the labeled peptides. For successful protein identification, the mass shift must be accounted for in database searches.
-
Modification Site: Lysine (K) and N-terminus.
-
Mass Shift: +484.0399 Da (Monoisotopic).
Comparative Analysis: Uniblue A vs. Traditional Stains[1][2]
| Feature | Uniblue A (Pre-Stain) | Coomassie R-250 (Post-Stain) | Silver Stain |
| Timing | Immediate (Visible during run) | 2–4 Hours (Stain + Destain) | >4 Hours |
| Binding Type | Covalent (Permanent) | Non-covalent (Reversible) | Physical deposition |
| Sensitivity | ~50–100 ng | ~50–100 ng | ~1 ng |
| MS Compatibility | Yes (With mod parameter) | Yes | Low (Crosslinking issues) |
| Workflow Impact | Eliminates destaining; enables precise excision without light box | Requires washing steps | Complex development |
Detailed Protocol: Covalent Pre-Gel Labeling
Prerequisites:
-
Uniblue A Sodium Salt: (e.g., Sigma #298409 or equivalent).[1]
-
Sample Buffer: Must be amine-free (No Tris, Glycine, or Urea during labeling).
Reagent Preparation
-
Derivatization Buffer (DB): 100 mM NaHCO₃, 10% SDS, pH 8.5.
-
Uniblue A Stock: 200 mM Uniblue A in Derivatization Buffer. Prepare fresh.
-
Reducing/Quenching Buffer (RQB): 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.[1][2][3]
-
Alkylation Solution: 550 mM Iodoacetamide (IAA) in water.
Step-by-Step Workflow
Step 1: Protein Solubilization Ensure protein pellet or solution is free of primary amines. If the sample is in PBS or Tris, perform acetone precipitation or buffer exchange into 100 mM NaHCO₃.
-
Target Concentration: 1–5 mg/mL.
Step 2: Labeling Reaction
-
Mix 90 µL of protein sample with 10 µL of Uniblue A Stock (200 mM).
-
Incubate at 100°C for 1 minute (or 5 min at 95°C).
-
Note: Heat accelerates the Michael addition.
-
Step 3: Quenching and Reduction
-
Add 100 µL of Reducing/Quenching Buffer (RQB).
-
Vortex briefly.
-
Heat at 100°C for 1 minute .
Step 4: Alkylation (Optional but Recommended for MS)
-
Incubate for 5–10 minutes at Room Temperature in the dark.
Step 5: Electrophoresis
-
Load samples directly onto SDS-PAGE gel.
-
Run at standard voltage.
-
Observe: Blue bands will migrate and separate in real-time. The "dye front" (Uniblue-Tris adduct) will run faster than proteins.
Step 6: Excision and MS Prep
-
Place gel on a clean glass plate (no light box needed).
-
Proceed to In-Gel Digestion (Trypsin). Note: Skip the destaining steps typically required for Coomassie.
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to Mass Spectrometry analysis.
Caption: Figure 1. Streamlined workflow for Uniblue A pre-gel staining, highlighting the elimination of post-run processing steps.
Mass Spectrometry Configuration (Critical)
To successfully identify proteins labeled with Uniblue A, you must configure your search engine (Mascot, SEQUEST, MaxQuant) with the following parameters. Failure to do so will result in failed peptide spectrum matches (PSMs) for lysine-containing peptides.
-
Type: Variable Modification (or Fixed if labeling efficiency is near 100%, though Variable is safer).
-
Residues: Lysine (K), N-terminus.
-
Name: UniblueA (or Custom).
-
Delta Mass: +484.0399 Da.[1]
-
Composition: C22H15N2O7S2 (Add Na if salt adducts are observed, but usually the organic mass is the modification).
Note on Trypsin Efficiency: Since Uniblue A modifies Lysine residues, it may inhibit Trypsin cleavage at those specific sites.
-
Recommendation: Allow for up to 3 missed cleavages in your search parameters.
-
Alternative: Use Chymotrypsin or Asp-N if Lysine coverage is critical and labeling is dense.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Staining / Weak Bands | Buffer contained amines (Tris/Glycine). | Dialyze or precipitate sample into NaHCO₃ before labeling. |
| Smearing | Over-labeling or protein degradation. | Reduce incubation time or dye concentration. Ensure pH is not >9.[2][3]5. |
| High Background | Insufficient quenching. | Ensure Quenching Buffer contains at least 200 mM Tris.[2][3] |
| Low MS Score | Incorrect search parameters. | Verify "+484.04 Da on K" is active. Increase "Missed Cleavages" to 3. |
References
-
Mata-Gómez, M. A., et al. (2012).[2][3] "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLoS One, 7(2), e31438.[2][3]
-
MedChemExpress. "Uniblue A sodium Protocol and Product Information."
-
Sigma-Aldrich. "Uniblue A Sodium Salt Product Specification (CAS 14541-90-3)."
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural mechanism of the simultaneous binding of two drugs to a multidrug-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
Application Note: Covalent Pre-Gel Protein Staining with Uniblue A for Streamlined Mass Spectrometry Workflows
Executive Summary
In high-throughput drug development and proteomic quality control, the time-consuming nature of traditional post-electrophoretic staining (e.g., Coomassie, Silver) creates a bottleneck. Uniblue A (Acid Blue 25, Sodium Salt) offers a distinct advantage as a covalent pre-gel stain .[1] Unlike passive electrostatic dyes, Uniblue A contains a reactive vinyl sulfone group that forms stable covalent bonds with protein amine groups prior to SDS-PAGE.
This Application Note details the buffer composition and protocol for using Uniblue A to visualize protein migration in real-time and streamline downstream Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This method eliminates destaining steps and minimizes keratin contamination risks associated with open-tray processing.
Chemical Basis & Mechanism of Action[1][3]
The Molecule
-
Common Name: Uniblue A (Sodium Salt) / Acid Blue 25
-
IUPAC Name: Sodium 1-amino-4-((3-(ethenylsulfonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulfonate
-
Key Functional Group: Vinyl Sulfone (Reactive moiety)[4]
Mechanism: Nucleophilic Addition
The efficacy of Uniblue A relies on the Michael addition reaction. Under alkaline conditions (pH 8–9) and heat, the vinyl sulfone group of the dye undergoes nucleophilic attack by the
-
Result: A stable, covalently labeled protein-dye conjugate.
-
Benefit: The protein is blue before it enters the gel, allowing it to be tracked during electrophoresis (acting as its own molecular weight marker) without altering its migration significantly enough to impede identification.
Figure 1: Mechanism of covalent labeling via Michael addition of Uniblue A to protein amines.
Buffer Composition Matrix
The success of this protocol hinges on the Derivatization Buffer . It must provide the alkaline environment necessary to deprotonate lysine amines (making them nucleophilic) while maintaining protein solubility with SDS.
Table 1: Critical Reagent Composition
| Component | Concentration | Function | Criticality |
| Sodium Bicarbonate ( | 100 mM | Maintains pH 8.0–9.[1][4]0. Essential for activating the amine groups for nucleophilic attack. | High (Do not use Tris here; it contains amines that will scavenge the dye). |
| SDS (Sodium Dodecyl Sulfate) | 10% (w/v) | Denatures proteins and exposes hydrophobic cores; ensures solubility during heating. | High |
| Uniblue A Stock | 200 mM | The reactive dye source.[1][4] Dissolve directly in the Derivatization Buffer.[5][4] | High |
| DTT (Dithiothreitol) | 20 mM | Reducing agent (added after staining step) to break disulfide bonds.[4] | Medium (Post-labeling). |
Note on Tris Buffer: Tris buffers generally contain primary amines. You cannot use Tris in the initial derivatization step, as the Uniblue A will preferentially react with the high concentration of Tris molecules, quenching the reaction.
Detailed Experimental Protocol
Phase 1: Sample Preparation & Labeling
Objective: Covalently bind Uniblue A to the protein sample.[4]
-
Prepare Derivatization Buffer: Mix 100 mM
and 10% SDS. Adjust pH to 8.5 using NaOH or HCl if necessary. -
Prepare Dye Stock: Dissolve Uniblue A sodium salt to a concentration of 200 mM in the Derivatization Buffer.[1] Note: Prepare fresh or store in aliquots at -20°C.
-
Sample Dilution: Ensure protein samples are in an amine-free buffer (e.g., PBS or water). If samples are in Tris, perform buffer exchange or acetone precipitation.[1][5]
-
Reaction Setup:
-
Incubation: Heat the mixture at 100°C for 1 minute .
-
Insight: High heat drives the reaction rapidly, reducing incubation time compared to room-temp protocols.
-
Phase 2: Reduction & Electrophoresis
Objective: Prepare the labeled sample for SDS-PAGE separation.[1][5]
-
Stop & Reduce: Add 100 µL of Reducing Buffer (20 mM DTT, 10% Glycerol in 200 mM Tris-HCl, pH 6.8).
-
Second Heat Step: Heat at 100°C for 1 minute to fully reduce disulfides.
-
Alkylation (Optional but Recommended for MS): Add iodoacetamide (IAA) to a final concentration of ~50 mM. Incubate 5-10 mins in the dark.
-
Load & Run: Load samples onto the SDS-PAGE gel.
-
Observation: You will see blue bands migrating in real-time. No post-run staining is required.
-
Phase 3: Downstream Analysis (Mass Spectrometry)
Objective: In-gel digestion of pre-stained bands.
-
Excision: Cut the visible blue bands directly from the gel.
-
Washing: Wash gel slices with 50 mM Ammonium Bicarbonate / 50% Acetonitrile.
-
Digestion: Proceed with standard Trypsin digestion protocols.
Workflow Visualization
Figure 2: Streamlined "Stain-Free" workflow using Uniblue A pre-labeling.
Validation & Troubleshooting
Sensitivity vs. Coomassie[7][8][9][10][11][12][13]
-
Uniblue A Sensitivity: ~1.0 µg protein per band.[4]
-
Coomassie R-250 Sensitivity: ~0.1–0.5 µg protein per band.
-
Implication: Uniblue A is less sensitive visually. It is best used for detecting dominant proteins, checking purification quality, or when speed is prioritized over trace detection. However, for MS analysis, the sensitivity is defined by the mass spectrometer, not the eye.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Blue Bands Visible | Buffer contained amines (Tris/Glycine). | Ensure initial sample buffer is PBS, Water, or Bicarbonate. Perform dialysis if necessary. |
| Smearing | Incomplete reduction or overloading. | Ensure DTT is fresh. Do not exceed 50 µg protein per lane. |
| High Background | Excess unreacted dye. | The Tris-quench step is critical. Ensure the loading buffer contains at least 200 mM Tris. |
References
-
Mata-Gómez, M. A., et al. (2012). "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLoS One, 7(2), e31438.[1]
-
PubChem. "Uniblue A Sodium Salt - Compound Summary."[2][9] National Library of Medicine.
-
Sigma-Aldrich. "Uniblue A Sodium Salt Product Specification."
-
Conduct Science. "Coomassie Brilliant Blue Stain Protocol (Comparative Reference)."
Sources
- 1. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 2. uniblue a, sodium salt | C22H15N2NaO7S2 | CID 23678406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioscience.fi [bioscience.fi]
- 7. bitesizebio.com [bitesizebio.com]
- 8. conductscience.com [conductscience.com]
- 9. Acid Blue 25 | C20H13N2NaO5S | CID 23675622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Visualizing Proteins with Uniblue A: A Covalent Pre-Gel Staining Protocol
[1][2][3]
Abstract
This Application Note details the protocol for using Uniblue A sodium salt (Acid Blue 215) as a covalent, pre-gel protein stain for SDS-PAGE. Unlike traditional post-run stains (Coomassie, Silver) that rely on electrostatic interactions and diffusion, Uniblue A utilizes a vinyl sulfone group to covalently modify primary amines (lysine residues) prior to electrophoresis. This method enables real-time visualization of protein migration, eliminates post-run destaining, and provides a defined mass shift (+484.04 Da) compatible with downstream Mass Spectrometry (MS) analysis. While its sensitivity (~1 µg) is lower than Coomassie, its speed and MS-compatibility make it ideal for quality control of purified proteins and accelerated proteomic workflows.
Introduction & Mechanism[4][5]
The Chemistry of Uniblue A
Uniblue A is an anionic anthraquinone dye containing a reactive vinyl sulfone group. In an alkaline environment (pH 8–9) and at elevated temperatures (100°C), this group undergoes a Michael addition reaction with the nucleophilic
Key Advantages:
-
Covalent Bond: The dye is permanently attached; it does not diffuse out during electrophoresis or washing.
-
Real-Time Tracking: Proteins are blue during the run; no tracking dye is needed, and the migration of specific bands can be monitored live.
-
MS Predictability: The modification adds a specific mass (+484.0399 Da) to lysine residues, which can be included as a variable modification in database searches (e.g., Mascot, Sequest), simplifying peptide identification compared to non-specific silver adducts.
Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the lysine amine on the vinyl sulfone group of Uniblue A.
Caption: Uniblue A covalently binds to Lysine residues via Michael addition at high temperature and alkaline pH.
Materials & Reagents
Reagents
-
SDS (Sodium Dodecyl Sulfate): Electrophoresis grade.[3]
-
Sodium Bicarbonate (
): For pH buffering. -
Tris-HCl: For quenching and pH adjustment.
-
Glycerol: For sample density.
-
Iodoacetamide (IAA): For alkylation (optional but recommended for MS).
Buffer Recipes
| Solution | Composition | Storage |
| Derivatization Buffer | 100 mM | Room Temp (Fresh) |
| Uniblue A Stock | 200 mM Uniblue A in Derivatization Buffer | Prepare Fresh |
| Quenching/Loading Buffer | 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol | -20°C |
| Alkylation Solution | 550 mM Iodoacetamide (IAA) in water | Prepare Fresh |
Experimental Protocol
Pre-Gel Staining Workflow
This protocol replaces the standard Laemmli sample preparation.
Step 1: Sample Preparation
-
Ensure protein sample is in an amine-free buffer (e.g., PBS is okay; Tris is NOT okay as it will compete with the dye).
-
If sample is in Tris, perform buffer exchange or acetone precipitation.
Step 2: Staining Reaction (The "1-Minute Boil")
-
Mix 90 µL of protein sample with 10 µL of 200 mM Uniblue A Stock .
-
Heat at 100°C for 1 minute .
-
Note: Lower temperatures (60°C) require much longer times (1 hour).[5] The high heat drives the reaction rapidly.
-
Step 3: Quenching & Reduction
-
Add 100 µL of Quenching/Loading Buffer .
-
Heat at 100°C for 1 minute .
Step 4: Alkylation (Optional for MS)
-
Cool sample to Room Temperature.[4]
-
Add 20 µL of Alkylation Solution (IAA).[4]
-
Incubate for 5 minutes in the dark.
Step 5: Electrophoresis
-
Load samples directly onto SDS-PAGE gel.
-
Run at standard voltage.
-
Observe: You will see blue protein bands migrating in real-time. The dark blue front is the excess dye.
Workflow Visualization
Caption: Step-by-step workflow for covalent pre-gel staining with Uniblue A.
Comparative Analysis
Sensitivity vs. Utility
Uniblue A is not a high-sensitivity stain. It is a functional stain for specific workflows.
| Feature | Uniblue A (Pre-Gel) | Coomassie R-250 (Post-Gel) | Silver Stain |
| Sensitivity | ~1 µg (Low) | ~50–100 ng (Medium) | ~1 ng (High) |
| Time to Image | 0 min (Immediate) | 2–4 hours (Stain/Destain) | 4–6 hours |
| Binding Type | Covalent (Vinyl Sulfone) | Electrostatic | Ionic Reduction |
| Destaining | None Required | Required | Required |
| MS Compatibility | Excellent (Defined Mod) | Good | Poor (unless modified) |
| Reversibility | Irreversible | Reversible | Irreversible |
When to use Uniblue A?
-
Purified Protein QC: When you have plenty of protein (>1 µg) and need a 5-minute answer.
-
Western Blot Transfer Check: Since the stain is covalent, you can see the blue bands on the membrane after transfer without Ponceau S staining.
-
Mass Spectrometry: When you want to skip in-gel digestion wash steps. The defined mass shift allows easy identification of lysine-containing peptides.
Troubleshooting & Optimization
Critical Control Points (Expertise & Experience)
-
pH is King: The vinyl sulfone reaction is strictly pH-dependent. If your Derivatization Buffer drops below pH 8.0, the reaction efficiency plummets. Always check the pH of your
solution fresh. -
Buffer Interference: Avoid Tris, Glycine, or other primary amines in the initial protein sample. They act as scavengers and will consume the dye before it labels your protein. If your sample is in Tris, dialyze it or use a spin column to exchange into PBS or Bicarbonate.
-
The "Double Stain" Trick: If you run a Uniblue A gel and realize the bands are too faint (below the 1 µg threshold), do not panic . You can immediately stain the same gel with Coomassie Blue or Silver Stain. The covalent modification does not prevent subsequent electrostatic binding of Coomassie, effectively boosting sensitivity back to nanogram levels while retaining the tracking benefit.
References
-
Mata-Gómez, M. A., et al. (2012). "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLoS One, 7(2), e31438.[2]
-
Sigma-Aldrich. "Uniblue A sodium salt Product Information & CAS 14541-90-3."
-
National Institutes of Health (NIH). "Electrophoretic properties of Uniblue A stained proteins." PubMed Central.
-
MedChemExpress. "Uniblue A sodium salt: Biological Activity and Protocol."
Sources
- 1. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Fidelity Covalent Labeling of Complex Proteomes with Uniblue A Sodium Salt
[1]
Abstract
This guide details the application of Uniblue A sodium salt (CAS 14541-90-3) for the covalent labeling of complex protein samples prior to SDS-PAGE and Western Blotting. Unlike traditional post-run stains (e.g., Coomassie Brilliant Blue) that rely on electrostatic interactions, Uniblue A utilizes a vinyl sulfone reactive group to form stable covalent bonds with primary amines (lysine residues) under alkaline conditions. This protocol enables "run-time visualization" of samples, eliminates the need for destaining, and provides a defined mass shift (+484.04 Da) compatible with downstream proteomic analysis.
Scientific Mechanism & Chemistry
The Reactive Core
Uniblue A is an anionic anthraquinone dye functionalized with a vinyl sulfone group. In aqueous solutions at neutral pH, the dye remains relatively stable. However, at elevated pH (pH 8.5–9.5) and temperature, the vinyl sulfone group becomes electrophilic and undergoes a Michael addition reaction with nucleophiles.
The Target: Lysine Residues
In complex protein mixtures, the primary epsilon-amino groups (
Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the lysine amine on the vinyl sulfone moiety of Uniblue A.
Figure 1: Mechanism of Uniblue A covalent attachment to protein lysine residues.
Detailed Protocol: 1-Minute Covalent Pre-Staining
This protocol is optimized for speed and compatibility with Mass Spectrometry (MS). It replaces the hours-long staining/destaining process required by Coomassie.
Reagents & Preparation
| Reagent | Concentration / Composition | Function |
| Uniblue A Stock | 200 mM in Derivatization Buffer | Reactive Dye Source |
| Derivatization Buffer | 100 mM NaHCO | Provides alkaline environment for reaction |
| Quenching Buffer | 200 mM Tris-HCl (pH 6.8), 10% Glycerol, 20 mM DTT | Scavenges excess dye; reduces disulfides |
| Alkylation Solution | 550 mM Iodoacetamide (IAA) | Prevents disulfide bond reformation |
Step-by-Step Workflow
-
Sample Preparation:
-
Ensure protein sample is in an amine-free buffer (e.g., PBS or water). Note: Tris buffers cannot be used in this step as they will compete for the dye.
-
Adjust protein concentration to approximately 1–5 mg/mL.
-
-
Labeling Reaction:
-
Quenching (Critical Step):
-
Alkylation (Optional for MS):
-
Electrophoresis:
-
Load samples directly onto SDS-PAGE gel.
-
Run at standard voltage.
-
Observation: You will see blue protein bands migrating in real-time. The "dye front" will be the quenched Tris-Uniblue adducts.
-
Workflow Visualization
Figure 2: Operational workflow for rapid Uniblue A pre-staining.
Technical Analysis & Comparison
Comparative Performance Data
The following table contrasts Uniblue A with industry-standard staining methods.
| Feature | Uniblue A (Pre-Stain) | Coomassie Blue (Post-Stain) | Ponceau S (Membrane) |
| Binding Type | Covalent (Vinyl Sulfone) | Electrostatic (Non-covalent) | Electrostatic (Reversible) |
| Time to Result | ~5 Minutes (Pre-run) | 2–4 Hours (Stain/Destain) | 5–10 Minutes |
| Sensitivity | ~50–100 ng | ~50 ng | ~200 ng |
| Destaining | None Required | Required (Methanol/Acetic Acid) | Water wash |
| Mass Spec | Compatible (Defined Shift) | Compatible (Requires wash) | Not typically used |
| Western Blot | Compatible (Visible on Blot) | Incompatible (Fixes protein) | Compatible |
Mass Spectrometry Considerations
For researchers utilizing LC-MS/MS, Uniblue A offers a distinct advantage over non-covalent dyes. Because the dye is covalently attached, it modifies the lysine residues with a predictable mass.
-
Mass Shift: +484.0399 Da (monoisotopic).[5]
-
Database Search: Configure the search engine (e.g., Mascot, Sequest) to include a variable modification on Lysine (K) with this specific mass shift.
Troubleshooting & Optimization
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Problem: Smearing in the lane.
-
Cause: Insufficient quenching of free dye.
-
Solution: Ensure the Quenching Buffer contains at least 200 mM Tris.[1] The Tris amine must be in molar excess of the dye to scavenge it completely before the gel run.
-
-
Problem: Weak Signal.
-
Cause: Buffer interference.
-
Solution: The initial sample must be in an amine-free buffer (PBS, Carbonate, HEPES). If the sample is in Tris or Glycine, dialyze or precipitate (TCA/Acetone) before labeling.
-
-
Problem: Protein Precipitation.
-
Cause: Heat sensitivity.[4]
-
Solution: Lower the reaction temperature to 60°C and extend time to 15 minutes. Ensure SDS is present (10%) to maintain solubility.
-
References
-
Ladner, C. L., et al. (2004). "Visible fluorescent detection of proteins in polyacrylamide gels without staining." Analytical Biochemistry, 326(1), 13-20.
-
Winkler, C., et al. (2012). "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLOS ONE, 7(2), e31438.
-
MedChemExpress. "Uniblue A sodium salt Product Information & Protocol."
-
Sigma-Aldrich. "Uniblue A sodium salt CAS 14541-90-3 Product Sheet."
Sources
- 1. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]
- 4. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Uniblue A Sodium Salt Protein Staining
Current Status: Operational | Topic: Covalent Pre-Gel Staining Optimization
Executive Summary: The Uniblue A Distinction
Welcome to the Advanced Application Support Center.
If you are here, you are likely performing covalent pre-gel staining for proteomics or mass spectrometry (MS) workflows.[1] Unlike Coomassie Brilliant Blue or Ponceau S, which rely on non-covalent electrostatic interactions after electrophoresis, Uniblue A (Acid Blue 215) is a reactive vinyl sulfone dye. It covalently binds to primary amines (lysine residues) before the protein is loaded onto the gel.
Critical Mechanism:
The vinyl sulfone group of Uniblue A undergoes a Michael-type nucleophilic addition with the
Why use it?
-
Real-time Visualization: See migration during the run.
-
Mass Spec Compatibility: The covalent modification (+484.04 Da) is distinct and stable, unlike silver staining which can crosslink peptides unpredictably.
-
Simplicity: No post-run staining/destaining loops.
Part 1: Optimized Protocol (SOP-UA-01)
Prerequisite Check:
-
Buffer: Must be AMINE-FREE . Tris, Glycine, or Urea with cyanate contaminants will quench the dye immediately.
-
pH: Must be 8.0 – 9.0 .[1][3][4] Below 8.0, reactivity drops significantly.
Workflow Diagram
Step-by-Step Methodology
Reagents:
-
Stock Solution: 200 mM Uniblue A in 100 mM NaHCO₃ (Prepare fresh or store -20°C).
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5.
-
Stop Solution: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
Protocol:
-
Sample Prep: Adjust protein concentration to ~5 mg/mL in Derivatization Buffer .
-
Note: If sample is in PBS or Tris, perform buffer exchange (dialysis or spin column) into NaHCO₃.
-
-
Staining: Add 10 µL of Uniblue A Stock to 90 µL of protein sample.[3][5]
-
Reaction: Heat at 100°C for 1 minute (or 60°C for 60 mins if protein is heat-sensitive).
-
Quenching (Critical): Add 100 µL of Stop Solution.
-
Mechanism:[3] The Tris in the stop solution contains amines that scavenge excess unreacted dye, preventing background smearing.
-
-
Electrophoresis: Load onto SDS-PAGE. Blue bands will migrate and separate.
Part 2: Troubleshooting Guide
Category 1: Sensitivity & Signal Issues
Q: My bands are extremely faint or invisible. Is the dye degraded? A: Uniblue A is susceptible to hydrolysis.
-
Check pH: The reaction requires pH > 8.0. If your sample was acidic, the nucleophilic attack failed.
-
Check Competitors: Did your buffer contain Glycine, Tris, or Ammonium ions? These are "decoy" amines that steal the dye from your protein.
-
Load Mass: The detection limit is approx. 0.5 – 1.0 µg per band . This is less sensitive than Coomassie G-250 (Colloidal).[6] If working with low-abundance proteins (<500 ng), you must concentrate the sample or switch to Silver Stain (post-run).
Q: The dye turned from blue to colorless/pale. A: This indicates reduction of the anthraquinone chromophore or extreme pH shifts. Ensure your DTT concentration in the Stop Solution is not exceeding 50 mM, and the pH remains near neutral during the run.
Category 2: Background & Smearing[5][6]
Q: The entire lane is blue/streaky. How do I fix this? A: This is usually caused by insufficient quenching .
-
The Fix: Increase the incubation time with the Stop Solution (Tris buffer) to 5 minutes at 95°C before loading. The excess dye must react with the Tris to form a low-molecular-weight adduct that runs at the dye front, leaving the background clear.
Q: I see a large blue blob at the bottom of the gel. A: This is normal. It is the "Tris-Uniblue" adduct and unreacted dye. It serves as a tracking dye.
Category 3: Mass Spectrometry (MS) Downstream
Q: Will Uniblue A interfere with Trypsin digestion? A: Minimal interference, but you must account for the mass shift.
-
Mechanism: Uniblue A modifies Lysine residues. Trypsin cleaves at Lysine (K) and Arginine (R). Heavy labeling of Lysines may inhibit cleavage at those specific sites.
-
Solution: In database searches (Mascot/Sequest), add a variable modification: Uniblue A on Lysine (+484.04 Da) .
Part 3: Comparative Data & FAQs
Stain Comparison Matrix
| Feature | Uniblue A (Pre-Gel) | Coomassie R-250 | Ponceau S |
| Type | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Non-covalent (Reversible) |
| Timing | Pre-run (Instant results) | Post-run (1-2 hours) | Post-transfer (5 mins) |
| Sensitivity | ~1.0 µg | ~0.1 µg | ~1–5 µg |
| MS Compatible | Yes (Defined mass shift) | Yes (Wash required) | Yes (Wash required) |
| Amine Tolerance | Zero (Must be amine-free) | High | High |
Frequently Asked Questions
Q: Can I use Uniblue A for Western Blotting? A: Yes, but with caution. Because the dye is covalently bound, it will transfer with the protein to the membrane.
-
Pros: You can see transfer efficiency immediately without Ponceau.
-
Cons: If your antibody targets a lysine-rich epitope, the dye might sterically hinder antibody binding. Validation is required.
Q: How do I dispose of Uniblue A waste? A: Uniblue A is an anthraquinone derivative. While generally less toxic than ethidium bromide, liquid waste containing vinyl sulfones should be treated as hazardous chemical waste and incinerated according to local EHS regulations.
Part 4: Scientific Mechanism Visualization
Interaction Logic: The specificity of Uniblue A relies on the Vinyl Sulfone group. In the diagram below, note how the pH acts as the "Gatekeeper" for the reaction.
References
-
Lademann, U., et al. (2012). "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLOS ONE, 7(2): e31438.
-
Sigma-Aldrich. "Uniblue A Sodium Salt Product Specification & Safety Data Sheet."
-
Hofmann, K., et al. "Protein Staining and Identification Techniques in Proteomics." Methods in Molecular Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
uniblue a, sodium salt staining artifacts and how to avoid them
Welcome to the technical support center for Uniblue A, sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common artifacts and issues encountered during protein staining protocols. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can not only solve problems but also prevent them.
Introduction to Uniblue A Staining
Uniblue A, sodium salt, is a reactive dye used for the covalent, pre-gel staining of proteins.[1][2][3] Unlike non-covalent dyes, Uniblue A forms a stable bond with proteins, primarily targeting lysine residues, before electrophoresis.[2] This pre-staining approach offers the advantage of visualizing proteins during the electrophoretic run and eliminates the need for post-staining and de-staining steps, which can be time-consuming. However, as with any reactive chemistry, specific artifacts can arise if the protocol is not optimized. This guide will address these potential issues in a direct question-and-answer format.
Troubleshooting Guide: Specific Staining Artifacts
This section addresses specific visual artifacts you might encounter on your gel. Each issue is followed by an analysis of the probable causes and a step-by-step protocol to resolve it.
Issue 1: High Background or "Blue Smear" Across the Gel
Question: Why is the entire lane or large portions of my gel showing a blue background smear, obscuring distinct protein bands?
Expert Analysis: High background is one of the most common staining artifacts and typically points to an excess of unbound or non-specifically bound dye. This can happen for several reasons:
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Excess Uniblue A: Using too high a concentration of the dye will result in a large amount of free, unreacted Uniblue A in the sample. While some excess is necessary to drive the reaction, a gross excess can lead to it being "trapped" in the gel matrix during polymerization or electrophoresis.
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Inadequate Removal of Excess Dye: The protocol for Uniblue A often includes a step where excess dye reacts with a component of the loading buffer, such as Tris, to form a blue compound that runs as the dye front.[1][2] If this step is inefficient, or if there's simply too much dye to be quenched, it can spread throughout the lane.
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Protein Aggregation: High concentrations of dye or suboptimal buffer conditions (e.g., pH, salt concentration) can sometimes lead to protein aggregation. These aggregates, stained with Uniblue A, will not migrate properly and can appear as a smear at the top of the lane or throughout it.
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Precipitation of the Dye: Uniblue A, like many dyes, can precipitate if the concentration is too high or if the buffer composition is incompatible, leading to speckles or a general smear.
Protocol for Background Reduction:
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Optimize Uniblue A Concentration:
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Action: Perform a titration experiment to find the optimal dye-to-protein ratio. If you are currently using the standard recommended concentration, try reducing it by 25% and 50% in parallel experiments.
-
Rationale: The goal is to use just enough dye to saturate the protein binding sites without leaving a large excess. This is the most critical parameter for controlling background.[4][5][6]
-
-
Ensure Proper Buffer Conditions:
-
Action: Double-check the pH of your derivatization buffer. The recommended pH is typically between 8 and 9 to facilitate the reaction with lysine residues.[1][2]
-
Rationale: An incorrect pH can affect both the reactivity of the dye and the solubility of your protein, potentially leading to non-specific binding or precipitation.[7]
-
-
Thoroughly Mix and Centrifuge:
-
Action: After the staining reaction, briefly centrifuge your sample at high speed (e.g., >12,000 x g) for 1-2 minutes before adding the loading buffer.
-
Rationale: This will pellet any precipitated dye or protein aggregates, allowing you to load only the soluble, properly stained protein.
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-
Validate the Quenching Step:
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Action: Ensure that your loading buffer contains an amine-containing substance like Tris to react with the excess Uniblue A.[1][2] Allow sufficient time for this reaction to occur before loading the gel.
-
Rationale: This step is designed to "mop up" free dye. If your buffer lacks a quenching agent, the free dye will be available to create background staining.
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Issue 2: Weak or No Staining of Protein Bands
Question: My protein bands are very faint or completely invisible, even though I know the protein is present. What went wrong?
Expert Analysis: Weak or absent staining points to an inefficient or failed covalent reaction between Uniblue A and your proteins.
-
Interfering Substances in the Sample Buffer: The most common cause is the presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the protein sample buffer before the staining reaction.
-
Incorrect pH: The reaction of Uniblue A with lysine residues is pH-dependent. A pH below the recommended range (pH 8-9) will result in poor labeling efficiency.[1][2]
-
Insufficient Incubation Time or Temperature: Covalent reactions require specific conditions to proceed to completion. The standard protocol often involves heating the sample.[1][2] Deviating from the recommended time and temperature will lead to incomplete staining.
-
Low Protein Concentration: While Uniblue A is sensitive, there is a lower limit of detection. If your protein concentration is too low, the signal may be below the visual threshold.
Protocol for Enhancing Staining Signal:
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Buffer Exchange or Protein Precipitation:
-
Action: If your protein sample is in a buffer containing amines (like a Tris-based buffer), you must remove these before adding Uniblue A. Use a buffer exchange column or perform a TCA/acetone precipitation to clean the sample.[1]
-
Rationale: Uniblue A is not specific to proteins; it will react with any available primary amine. If these are present in the buffer, they will compete with the protein for the dye, drastically reducing staining efficiency.
-
-
Verify Derivatization Buffer pH:
-
Adhere to Reaction Conditions:
-
Confirm Protein Concentration:
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Action: Use a standard protein quantification assay (e.g., Bradford or BCA) to determine your protein concentration before staining. Ensure you are loading an adequate amount of protein on the gel.
-
Rationale: You cannot stain what is not there. Confirming you have sufficient starting material is a crucial first step.
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Issue 3: Presence of Unexpected Bands or Altered Protein Mobility
Question: I see extra bands in my stained sample that are not present with other stains like Coomassie Blue, or my protein is migrating at a different apparent molecular weight. Why is this happening?
Expert Analysis: This artifact is specific to covalent modification stains. The addition of the Uniblue A molecule (Molecular Weight: 506.48 g/mol ) to lysine residues adds mass to the protein.[3]
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Mass Shift: The covalent attachment of one or more dye molecules increases the overall mass of the protein. This can cause a slight but noticeable shift, making the protein appear larger on the gel.
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Heterogeneous Staining: Not every molecule of a specific protein will be stained with the same number of dye molecules. This can create a "ladder" of closely spaced bands for a single protein, representing populations with one, two, three, or more dye molecules attached. This is more pronounced in lysine-rich proteins.
-
Charge Alteration: The addition of the dye can alter the overall charge of the protein, which can also affect its mobility in the electric field, although this is generally a minor effect in SDS-PAGE where SDS dominates the charge.
Protocol for Interpreting and Minimizing Mobility Shifts:
-
Acknowledge the Inherent Mass Shift:
-
Action: When analyzing gels stained with Uniblue A, be aware that a slight upward shift in molecular weight is expected. Compare it to an unstained or Coomassie-stained lane if precise molecular weight determination is critical.
-
Rationale: This is an inherent property of the covalent staining method and not necessarily a sign of a problem.
-
-
Standardize Staining Conditions:
-
Action: To ensure consistency and reproducibility of any shifts, keep all staining parameters (dye concentration, protein concentration, incubation time, temperature, pH) identical between experiments.
-
Rationale: Standardization ensures that the degree of labeling, and therefore the magnitude of the mass shift, is as consistent as possible from sample to sample.
-
-
Reduce Dye Concentration:
-
Action: If heterogeneous staining is creating an uninterpretable smear of bands, try reducing the Uniblue A concentration.
-
Rationale: Lowering the dye concentration may favor a lower degree of labeling, potentially resulting in a more homogenous population of stained protein molecules and thus a sharper band.
-
Data & Protocol Summaries
Table 1: Troubleshooting Summary
| Artifact | Probable Cause(s) | Key Corrective Actions |
| High Background/Smear | 1. Excess Uniblue A concentration2. Inefficient quenching of free dye3. Dye/protein precipitation | 1. Titrate and reduce dye concentration2. Ensure Tris is in loading buffer3. Centrifuge sample before loading |
| Weak/No Staining | 1. Interfering amines (Tris, glycine) in sample2. Incorrect (low) pH of reaction buffer3. Insufficient incubation time/temp | 1. Perform buffer exchange or TCA precipitation2. Verify buffer pH is 8-93. Adhere strictly to heating steps |
| Altered Mobility/Extra Bands | 1. Covalent addition of dye mass2. Heterogeneous number of dye molecules per protein | 1. Be aware of expected mass shift2. Standardize all reaction conditions3. Consider reducing dye concentration |
Experimental Workflow & Decision Making
The following diagram illustrates the standard Uniblue A staining workflow and key decision points for troubleshooting.
Caption: Uniblue A Staining and Troubleshooting Workflow.
Frequently Asked Questions (FAQs)
Q1: Can I use Uniblue A for staining proteins directly in the gel (post-electrophoresis)? A: Uniblue A is designed as a reactive pre-gel stain that forms a covalent bond with proteins before electrophoresis.[1][2] Its chemistry is not optimized for diffusing into a gel matrix and staining proteins post-separation like Coomassie Blue or silver stain. For post-electrophoresis staining, traditional methods are recommended.
Q2: Will Uniblue A staining interfere with downstream applications like Western blotting or mass spectrometry? A: Yes, it can. Because Uniblue A covalently modifies lysine residues, it can potentially block antibody epitopes for Western blotting or alter peptide fragmentation patterns in mass spectrometry. However, studies have shown that Uniblue A staining is compatible with mass spectrometry and can even accelerate protein identification by simplifying workflows. If you plan downstream analysis, it is critical to validate that the staining does not interfere with your specific antibody or analytical method.
Q3: What is the purpose of the SDS in the derivatization buffer? A: The recommended derivatization buffer includes 10% SDS.[1][2] The SDS serves to denature the proteins, ensuring that the lysine residues are exposed and accessible to the Uniblue A dye for an efficient and uniform staining reaction.
Q4: How should I store my Uniblue A, sodium salt powder and solutions? A: The powder should be stored at room temperature in a dry place.[8] Solutions should be prepared fresh for best results. If you need to store a stock solution, protect it from light and consider storing it at 4°C for short-term use or aliquoted at -20°C for longer-term storage to prevent degradation. Always check the manufacturer's specific recommendations.
Q5: Why is my dye front not sharp? A: An indistinct dye front can be related to the high background issues discussed earlier. It indicates a large amount of unquenched, free dye. This can be caused by using too much dye initially or having an insufficient concentration of an amine (like Tris) in the loading buffer to react with the excess dye.[1][2]
References
-
Uniblue A sodium salt | CAS#:14541-90-3. (n.d.). Chemsrc. Retrieved from [Link]
-
Jimson, S., Malathi, L., Kumar, G. M. K., & Balachander, N. (2016). Artifact in Histological Section. Biomedical and Pharmacology Journal. Retrieved from [Link]
-
How to avoid common sample artefacts and get the most accurate results. (2023, January 16). Vets Internal Medicine Academy. Retrieved from [Link]
-
Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech. Retrieved from [Link]
-
Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). BenchSci. Retrieved from [Link]
-
Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved from [Link]
-
Artefacts: A Diagnostic Dilemma – A Review. (2013, October 5). Journal of Clinical and Diagnostic Research. Retrieved from [Link]
-
Effects of pH on staining by dyes. (2024, January 20). IHC WORLD. Retrieved from [Link]
-
Counterstaining Protocols. (n.d.). Sino Biological. Retrieved from [Link]
-
A review of artifacts in histopathology. (n.d.). Journal of Oral and Maxillofacial Pathology. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 3. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. biotium.com [biotium.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 8. Uniblue A 14541-90-3 [sigmaaldrich.com]
Technical Support Center: Dual-Staining Protocols (Uniblue A & Coomassie)
Executive Summary & Scientific Logic
This guide addresses the dual-staining workflow utilizing Uniblue A as a covalent pre-electrophoretic label followed by Coomassie Brilliant Blue (CBB) as a post-electrophoretic counterstain.
The Logic of Dual Staining: Researchers utilize this specific pairing to combine speed with sensitivity .
-
Uniblue A (Pre-Stain): A reactive anthraquinone dye that covalently binds to protein amine groups before the gel run. It allows for real-time tracking of protein migration and immediate visualization upon run completion without fixation or destaining.
-
Coomassie Blue (Post-Stain): A triphenylmethane dye applied after the run. It binds non-covalently (electrostatically and hydrophobically) to basic amino acids.[1] It is used to detect lower-abundance proteins that Uniblue A may miss, increasing sensitivity by approximately 10-50 fold.
Key Mechanistic Distinction:
-
Uniblue A: Covalent modification (irreversible under standard conditions). Requires amine-free buffers during labeling.[2]
-
Coomassie: Non-covalent complex formation (reversible).
Experimental Workflow
Visual Workflow (DOT Diagram)
Caption: Figure 1. Sequential workflow for Uniblue A pre-labeling and Coomassie post-staining.[2] Note the critical buffer check step to prevent dye quenching.
Detailed Protocol
Phase A: Uniblue A Labeling (Pre-Electrophoresis)
Critical: Perform this step in an amine-free buffer (e.g., Carbonate, Phosphate).[2] Tris or Glycine will scavenge the dye.
-
Reagent Prep: Dissolve Uniblue A to 200 mM in 100 mM NaHCO₃ (pH 8.5) containing 10% SDS.
-
Reaction: Mix protein sample (in amine-free buffer) with Uniblue A solution at a 9:1 ratio (e.g., 90 µL sample + 10 µL dye).
-
Incubation: Heat at 100°C for 1 minute .
-
Why? High heat drives the covalent reaction between the vinyl sulfone/reactive group of the dye and the protein primary amines rapidly.
-
-
Quenching (Optional but Recommended): Add a standard SDS-PAGE loading buffer containing Tris (e.g., Laemmli buffer).
-
Why? The Tris in the loading buffer reacts with any excess free dye, creating a "dye front" that runs separately from the proteins.
-
Phase B: Electrophoresis & Immediate Visualization
-
Run SDS-PAGE according to standard settings.
-
Result: Upon removing the gel cassette, blue protein bands are immediately visible.
-
Action: Image the gel now if you need a record of the Uniblue-only profile.
Phase C: Coomassie Counter-Staining (Post-Electrophoresis)
-
Fixation: Incubate gel in Fixation Solution (50% Methanol, 10% Acetic Acid) for 15-30 mins.
-
Staining: Add Coomassie Brilliant Blue R-250 or G-250 solution. Stain for 1 hour to overnight.
-
Destaining: Wash with Destain Solution (40% Methanol, 10% Acetic Acid) until background is clear.
-
Result: Faint bands previously invisible with Uniblue A will appear dark blue.
Troubleshooting Guide
Symptom: No Bands Visible After Uniblue A Labeling
Diagnosis: The covalent reaction failed before the gel was run.
| Possible Cause | Explanation | Corrective Action |
| Incompatible Buffer | The sample contained Tris, Glycine, or other primary amines. These "scavenge" the reactive dye before it binds to the protein. | Dialyze or perform buffer exchange (e.g., spin columns) into Carbonate or Phosphate buffer (pH 8.0–9.0) prior to labeling. |
| Incorrect pH | Uniblue A reactivity is pH-dependent. Acidic conditions inhibit the nucleophilic attack. | Ensure the reaction buffer is pH 8.5–9.0 . |
| Old Dye Stock | Reactive dyes hydrolyze in water over time, losing reactivity. | Prepare Uniblue A stock solutions fresh or store frozen in single-use aliquots. |
Symptom: "Smearing" or High Background in Uniblue Phase
Diagnosis: Excess unreacted dye is trailing through the lane.
| Possible Cause | Explanation | Corrective Action |
| Insufficient Quenching | Free dye is migrating non-specifically with the protein. | Add Tris-containing loading buffer (e.g., 100 mM Tris) and heat for an additional minute before loading. This forces free dye to react with Tris, forming a fast-moving front. |
| Protein Degradation | Heating at 100°C can degrade sensitive proteins. | Reduce temp to 60°C and extend incubation to 15–30 minutes. |
Symptom: Coomassie Staining Masks Uniblue Bands
Diagnosis: This is expected behavior, but can be confusing if comparing images.
-
Explanation: Coomassie has a higher extinction coefficient and binds more sites (non-covalent) than the specific amine-targeted Uniblue A.
-
Solution: Always image the gel immediately after the run (Phase B) to capture the Uniblue A data. The Coomassie stain is a destructive overlay in terms of imaging the original Uniblue signal.
Frequently Asked Questions (FAQs)
Q1: Is Uniblue A labeling compatible with Mass Spectrometry (MS)? A: Yes, but with caveats. Uniblue A covalently modifies Lysine residues (mass shift). When performing tryptic digestion, the modified Lysines may not be cleaved, or the peptides will have a mass shift.
-
Recommendation: If high-coverage MS is the primary goal, use Uniblue A only on a duplicate gel or account for the modification (variable modification of Lys) in your search parameters. However, for standard identification, the unmodified peptides are usually sufficient for ID.
Q2: Can I use Uniblue A for Western Blotting? A: Yes. Uniblue A labeled proteins transfer efficiently to Nitrocellulose or PVDF.
-
Benefit: You can visualize the transfer efficiency (colored bands on the membrane) without a reversible stain like Ponceau S.
-
Caution: Ensure the dye modification does not interfere with your antibody's epitope binding site.
Q3: How does the sensitivity compare? A:
-
Uniblue A: ~1.0 µg per band (comparable to rapid stains, good for high-abundance proteins).
-
Coomassie (CBB R-250): ~0.1 µg (100 ng) per band.
-
Silver Stain: ~1 ng per band.
-
Takeaway: Use Uniblue A for tracking and major components; use Coomassie to see the full proteome.[2]
Decision Logic for Troubleshooting
Caption: Figure 2. Decision tree for isolating staining failures. Note that buffer composition is the #1 cause of Uniblue failure.
References
-
Mata-Gómez, M. A., et al. (2012). "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLoS ONE, 7(2): e31438.[3]
-
Sigma-Aldrich. "Uniblue A Sodium Salt Product Information." Merck/Sigma Technical Documents.
-
Cold Spring Harbor Protocols. "Staining Proteins in Gels with Coomassie Blue." CSH Protocols.
Sources
uniblue a, sodium salt compatibility with different gel types
Subject: Compatibility & Troubleshooting Guide for Uniblue A in Protein Electrophoresis
Status: Active | Updated: 2026-02-17 Application Scientist: Senior Technical Lead, Proteomics Division
Executive Summary & Compatibility Matrix
Uniblue A (Sodium Salt) is an anionic anthraquinone dye with a reactive vinyl sulfone group. Unlike Coomassie Brilliant Blue, which binds non-covalently via electrostatic interactions after the run, Uniblue A is primarily designed for covalent pre-staining of proteins before electrophoresis.
This fundamental difference dictates its compatibility. Because it chemically modifies lysine residues (masking their positive charge), it alters the physicochemical properties of the protein.
Gel Type Compatibility Matrix
| Gel Type | Compatibility | Technical Verdict |
| SDS-PAGE | Excellent | Primary Application. The charge shift is negligible compared to the SDS charge masking. Allows for real-time tracking of migration. |
| Native PAGE | Conditional | Caution Required. Uniblue A modifies surface charge (removes + charge from Lysines). This will alter migration speed and direction compared to unlabeled native proteins. |
| Isoelectric Focusing (IEF) | Incompatible | Do Not Use (Pre-stain). The dye modifies the pI (isoelectric point) of the protein. Pre-stained proteins will not focus at their native pI. |
| 2D Electrophoresis | Mixed | Use only for the 2nd Dimension (SDS-PAGE). If used in 1st Dimension (IEF), the spot pattern will be shifted and potentially smeared. |
| Western Blotting | Good | Covalent attachment survives transfer. However, the dye molecule may sterically hinder antibody binding if the epitope contains a modified Lysine. |
| Mass Spectrometry | Compatible | High Utility. The modification is covalent and defined (+484.04 Da mass shift per Lysine), allowing for predictable database searching. |
The Science: Mechanism of Action
To troubleshoot effectively, you must understand the chemistry. Uniblue A is not just a "stain"; it is a reactive label.
The Mechanism:
-
Activation: At alkaline pH (pH 8.5–9.5) and elevated temperature, the vinyl sulfone group of Uniblue A becomes reactive.
-
Conjugation: It undergoes a Michael addition reaction specifically with primary amines (ε-amino group of Lysine residues and the N-terminus).
-
Result: A stable, covalent C-N bond is formed. The protein is now blue before it enters the gel.
Figure 1: The reaction pathway for Uniblue A covalent labeling. Note that pH control is critical for the activation step.
Standard Operating Procedures (SOPs)
Protocol A: Covalent Pre-Staining for SDS-PAGE
Use this protocol to track proteins in real-time and eliminate post-run staining/destaining steps.
Reagents:
-
Uniblue A Stock: 200 mM in distilled water.
-
Labeling Buffer: 100 mM NaHCO₃ (Sodium Bicarbonate), pH 8.5.
-
Stop Solution: 1 M Tris-HCl, pH 6.8 (contains primary amines to quench excess dye).
Workflow:
-
Preparation: Dilute protein sample to 1–5 mg/mL in Labeling Buffer .
-
Critical: The buffer must be amine-free (No Tris, No Glycine) at this stage, or the dye will react with the buffer instead of the protein.
-
-
Labeling: Add Uniblue A Stock to a final concentration of 2–5 mM.
-
Incubation: Heat at 100°C for 1 minute (or 60°C for 15 mins).
-
Quenching: Add an equal volume of 2x SDS-PAGE Sample Buffer (containing Tris). The Tris will scavenge unreacted dye.
-
Electrophoresis: Load directly onto the gel. The dye front will run blue; the proteins will run as blue bands.
Troubleshooting Guide & FAQs
Issue 1: "My bands are faint or invisible."
Diagnosis: Poor Labeling Efficiency.
-
Cause A (Buffer Interference): Did your starting protein buffer contain Tris, Glycine, or Imidazole?
-
Fix: Dialyze or buffer exchange into PBS or Bicarbonate before adding Uniblue A. Primary amines in the buffer compete with the protein for the dye.
-
-
Cause B (pH Too Low): The reaction requires alkaline conditions (pH > 8.0) to deprotonate the lysine ε-amino group.
Issue 2: "The protein pattern looks smeared or shifted compared to Coomassie."
Diagnosis: Over-labeling or Hydrophobic Shift.
-
Cause: Uniblue A adds a bulky hydrophobic group and a sulfonate charge. If a protein has many lysines, the mass shift and hydrophobicity increase significantly.
-
Fix: Reduce the dye-to-protein ratio. Titrate the Uniblue A concentration down to 0.5 mM.
Issue 3: "I cannot get good focusing in my IEF gel."
Diagnosis: Charge Modification (The "Incompatible" Verdict).
-
Explanation: IEF separates based on pI.[5][6] By covalently binding Uniblue A to Lysine, you remove a positive charge and add a negative sulfonate group. This drastically shifts the pI toward the acidic region.
-
Solution: Do not use Uniblue A for IEF if you need to determine the native pI. Use post-run stains (Coomassie or Silver) or pre-label with "minimal labeling" Cy-dyes designed for 2D-DIGE (which replace the charge).
Issue 4: "Can I use Mass Spec on these bands?"
Diagnosis: Yes, but you must adjust the search parameters.
-
Action: When performing database searches (Mascot, Sequest, MaxQuant), add a variable modification for Lysine.
-
Parameter: Uniblue A modification adds a mass of +484.04 Da .
-
Note: If you do not add this modification, the search engine will fail to identify the lysine-containing peptides.
Decision Logic: When to use Uniblue A
Use this logic flow to determine if Uniblue A is the right tool for your specific experiment.
Figure 2: Decision matrix for selecting Uniblue A based on experimental constraints.
References
-
Compound Summary: National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 23672572, Uniblue A sodium salt. Retrieved from [Link]
-
Protocol & Mechanism: Mata-Gómez, M. A., et al. (2012). Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One, 7(2), e31438.[4] Retrieved from [Link]
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 5. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 等電点電気泳動ゲルおよびストリップ | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Uniblue A, Sodium Salt
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Uniblue A, sodium salt. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during its use. As a reactive triphenylmethane dye, analogous in many applications to Coomassie Brilliant Blue, its stability and proper handling are paramount for reproducible, high-quality experimental results.
Part 1: Frequently Asked Questions (FAQs) on Handling & Storage
This section addresses the most common queries regarding the fundamental properties and storage of Uniblue A.
Question: What is Uniblue A, sodium salt, and what are its primary applications?
Answer: Uniblue A, sodium salt (also known as Acid Blue 215) is a reactive protein stain.[1] It is widely used for visualizing proteins in polyacrylamide gel electrophoresis (SDS-PAGE) and can also be employed in certain colorimetric protein quantification assays, similar to the Bradford assay.[2] Its applications extend to histology, hematology, and as a coloring agent in drug formulations.[3][4] The dye works by binding non-covalently to proteins, primarily through electrostatic interactions with basic amino acids like arginine, lysine, and histidine, and through non-polar interactions.[5] A key feature is its use as a covalent pre-gel stain, which can accelerate protein identification by mass spectrometry.[6][7]
Question: What are the optimal storage conditions for Uniblue A in its solid, powdered form?
Answer: For maximum long-term stability, solid Uniblue A should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Several suppliers recommend storage at room temperature.[2][3] It is crucial to protect the powder from moisture and incompatible materials, particularly strong oxidizing agents, as these can lead to degradation.[8][9] When stored correctly, the powder form is stable for several years.[10]
Question: I need to prepare a stock solution. What solvent should I use and what is the stability of the solution?
Answer: Uniblue A has good solubility in water and alcohols like methanol or ethanol.[2][3]
-
Aqueous Solutions: While soluble in water, aqueous solutions of triphenylmethane dyes can be susceptible to decolorization over time.[11] For short-term use, dissolving in high-purity water is acceptable.
-
Acidic/Alcoholic Solutions: For protein staining applications, Uniblue A is most commonly dissolved in a solution containing methanol (or ethanol) and acetic acid. A typical stock solution might be 0.2% dye in 90% ethanol, which is stable at room temperature for several months.[10] Ready-to-use staining solutions often contain ~20-40% methanol and ~10% acetic acid.[12] The acidic environment is critical for protonating protein amino groups, facilitating the electrostatic binding of the negatively charged dye.[5]
For best results, filter the solution after preparation to remove any particulates. Store stock solutions in tightly capped, light-protected containers (e.g., amber bottles) at room temperature.
| Condition | Form | Recommended Storage | Key Considerations |
| Long-Term | Solid Powder | Room Temperature (15-30°C).[10] | Keep container tightly sealed in a dry, well-ventilated area.[8][9] |
| Working Solution | Staining Solution (e.g., in Methanol/Acetic Acid) | Room Temperature | Protect from light. Stable for several months.[10] Filter before use. |
| Aqueous Solution | Dissolved in Water | Short-term use recommended. | Prone to faster degradation than alcoholic solutions.[11] |
Part 2: Troubleshooting Guide for Experimental Applications
This section provides solutions to specific problems that may arise during experiments, focusing on the link between the dye's stability and the experimental outcome.
Question: My protein bands are faint or undetectable after staining. Is my Uniblue A solution bad?
Answer: While a degraded staining solution can be the cause, other factors are more common. Follow this diagnostic workflow to identify the issue.
Caption: Troubleshooting workflow for faint protein bands.
Causality Explained:
-
Protein Loading: Coomassie-based stains have a detection limit. For clear visualization, protein bands should typically contain at least 30-50 ng of protein.[13]
-
Staining Time: The dye needs sufficient time to diffuse into the gel matrix and bind to the proteins. Incomplete staining results in weak bands.[12]
-
Interfering Substances: SDS, present in sample buffers and running buffers, can interfere with the dye's ability to bind to proteins. A fixing or washing step using methanol/acetic acid or simply water helps remove SDS and immobilize the proteins within the gel.[14][15]
-
Reagent Stability: Over time, especially if exposed to light or microbial contamination, the dye in the staining solution can degrade, reducing its staining efficiency.[12][16]
Question: The background of my gel is too high, making it difficult to see the bands. What went wrong?
Answer: High background is almost always a result of insufficient destaining or residual interfering substances.
-
The Culprit: Excess Dye and SDS: The staining solution will color the entire polyacrylamide gel, not just the proteins. The purpose of the destaining step (typically with a solution of methanol/acetic acid) is to remove this unbound dye from the gel matrix while the dye bound to the protein remains.[12] High background can also be caused by residual SDS in the gel, which can trap the dye.[15]
-
The Solution: Optimize Washing & Destaining:
-
Pre-Stain Wash: Ensure you adequately wash or fix the gel after electrophoresis and before staining to remove as much SDS as possible.[15]
-
Destaining Time: Do not rush the destaining step. It can take several hours to overnight with gentle agitation. Changing the destain solution multiple times is highly effective.[13]
-
Complete Submersion: Ensure the gel is fully submerged and moves freely in the destaining solution to allow for even dye removal.[14][17]
-
Question: My Uniblue A solution looks cloudy or has formed a precipitate. Can I still use it?
Answer: Precipitation indicates that the dye has aggregated or come out of solution. This is often temperature-dependent or a sign of contamination.
-
Mechanism of Precipitation: Uniblue A, particularly the G-250 form it is related to, can form dye-dye aggregates.[18] If a solution prepared at room temperature is stored at 4°C, the dye's solubility can decrease, leading to precipitation. Some staining kits also contain additives that can precipitate if stored improperly.[15]
-
Recommended Action:
-
Gently warm the solution to room temperature. Some protocols note that heating may be required to fully dissolve the powder initially.[2]
-
Agitate the solution well.
-
If the precipitate redissolves, the solution is likely usable.
-
If the precipitate remains, it is best to filter the solution or discard it and prepare a fresh batch. Using a solution with particulates can lead to speckles and artifacts on your stained gel.
-
Question: My staining results are inconsistent from one experiment to the next. How can storage and handling of Uniblue A affect reproducibility?
Answer: Consistency is key in science, and your reagents are a primary source of variability.
Caption: Factors affecting experimental reproducibility.
Best Practices for Ensuring Consistency:
-
Standardized Preparation: Always follow a strict, documented SOP for preparing your staining solution. Use calibrated balances and volumetric flasks.
-
Batch Homogeneity: Prepare a large enough batch of staining solution to last for a series of related experiments. This eliminates batch-to-batch variation as a variable.
-
Log Everything: Note the preparation date on the bottle. While stable for months, using a solution of a consistent age (e.g., always between 1-4 weeks old) can further reduce variability.[10]
-
Consistent Storage: Always store the solution in the same location (e.g., a specific cabinet, protected from light) to ensure it experiences consistent environmental conditions.
By controlling these pre-analytical variables, you can have greater confidence that differences observed in your results are due to your experimental manipulations, not reagent instability.
References
-
Uniblue A sodium salt | CAS#:14541-90-3. (2025, August 25). Chemsrc. Retrieved February 17, 2026, from [Link]
-
Coomassie®* Brilliant Blue G 250 Powder. (n.d.). SERVA Electrophoresis GmbH. Retrieved February 17, 2026, from [Link]
-
Duxbury, D. F. (1993). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Lancashire Online Knowledge. Retrieved February 17, 2026, from [Link]
-
Adverse effect of triphenylmethane dyes on environmental health and its detoxification for improved ecosystem. (n.d.). JETIR. Retrieved February 17, 2026, from [Link]
-
Coomassie Blue (R-250, G-250). (n.d.). Interchim. Retrieved February 17, 2026, from [Link]
-
COOMASSIE BRILLIANT BLUE G-250. (n.d.). Bio-Works. Retrieved February 17, 2026, from [Link]
-
Triphenylmethane – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]
-
Computational Investigation of Triphenylmethane Acidic Dye for Textile Applications Using DFT and TDDFT Methods. (2025, December 4). Atlantic Journal of Life Sciences. Retrieved February 17, 2026, from [Link]
-
Biosorption of Triphenyl Methane Dyes (Malachite Green and Crystal Violet) from Aqueous Media by Alfa (Stipa tenacissima L.) Leaf Powder. (2023, April 8). MDPI. Retrieved February 17, 2026, from [Link]
Sources
- 1. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemimpex.com [chemimpex.com]
- 4. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 10. serva.de [serva.de]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 12. thesiliconreview.com [thesiliconreview.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Coomassie blue staining | Abcam [abcam.com]
- 15. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. jetir.org [jetir.org]
- 17. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 18. Coomassie Brilliant Blue R-250 Dye, 50 g - FAQs [thermofisher.com]
Technical Support Center: Handling Amine-Containing Buffers with Uniblue A
Topic: Optimization of Uniblue A Labeling in the Presence of Amine-Based Buffers Product Focus: Uniblue A, Sodium Salt (Reactive Anthraquinone Dye) Document ID: TS-UBL-004 Last Updated: 2026-02-17
Executive Summary & Chemical Logic
The Core Conflict:
Uniblue A is an anthraquinone dye functionalized with a vinyl sulfone reactive group (often generated in situ from a sulfatoethylsulfone precursor). This group targets nucleophiles, specifically primary amines (
The Problem: Common laboratory buffers such as Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain high concentrations of primary amines. If Uniblue A is introduced to a protein sample dissolved in Tris or Glycine, the dye will preferentially react with the buffer molecules because they are present in molar excess compared to the protein. This results in:
-
Competitive Inhibition: Drastically reduced labeling efficiency.
-
High Background: Formation of dye-buffer conjugates that are difficult to remove.
The Solution: You must eliminate extrinsic amines prior to the labeling reaction. However, amine-containing buffers can be strategically used after labeling to quench the reaction.
Mechanism of Interference
The following diagram illustrates the competitive kinetics between your target protein and an amine-based buffer (e.g., Tris).
Figure 1: Competitive nucleophilic attack. The high molarity of amine buffers (Tris) overwhelms the protein amines, consuming the dye before it can label the target.
Diagnostic Guide: Symptoms of Buffer Incompatibility
If you have attempted to label proteins with Uniblue A in the presence of amines, you may encounter these specific issues:
| Symptom | Probable Cause | Verification |
| Pale/No Protein Band | Buffer Competition. Tris/Glycine consumed the dye. | Check the dye front.[1][2][3][4][5][6][7] If the dye front is intensely blue but the protein is faint, the dye reacted with the buffer. |
| High Background (Smear) | Non-Specific Binding. Dye-Buffer conjugates sticking to the gel matrix. | Run a "Buffer Only" control lane. If it stains blue, your buffer is reacting.[4] |
| Precipitation | Ionic Strength/pH Shift. Uniblue A is sensitive to pH. Amines buffer the pH, but the reaction generates protons. | Check pH. Vinyl sulfone reactions require alkaline pH (8.5–9.5). |
| Dye Color Change | Hydrolysis. In aqueous solutions without targets, the vinyl sulfone hydrolyzes to a non-reactive alcohol form. | Occurs if pH > 10 or if stored too long in aqueous solution. |
Optimized Workflows
Protocol A: The "Buffer Exchange" (Recommended)
This is the gold standard for ensuring high-efficiency labeling. You must swap the amine buffer for a non-nucleophilic alternative like Sodium Bicarbonate or Borate .
Reagents:
-
Labeling Buffer: 100 mM Sodium Bicarbonate (
), pH 8.5 – 9.0. (Do NOT use PBS if high esterase activity is a concern, though PBS is generally chemically compatible). -
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step:
-
Purify: Pass your protein sample (currently in Tris/Glycine) through a Desalting Spin Column (e.g., Zeba, PD-10) or perform Dialysis against the Labeling Buffer.
-
Critical: Ensure at least a 100-fold reduction in the original amine buffer concentration.
-
-
Reaction: Add Uniblue A stock solution to the protein in Labeling Buffer.
-
Ratio: Typically 10–50 molar excess of dye over protein.
-
Incubation: 1 hour at 37°C or 1-2 minutes at 100°C (protocol dependent).
-
-
Quench: Add Quenching Buffer (Tris) to a final concentration of 50–100 mM.
-
Why? Here, we reintroduce the amine buffer intentionally. The Tris will scavenge any remaining unreacted dye, preventing it from reacting non-specifically during downstream analysis (like SDS-PAGE).
-
Protocol B: The "Direct Spike" (Emergency Only)
If sample volume is too low for dialysis, you may attempt to overwhelm the buffer, though this is not recommended for quantitative work.
-
Adjust pH: Ensure the sample pH is raised to >8.5 using NaOH (Tris buffering capacity weakens above pH 9.0).
-
Saturate: Add a massive excess of Uniblue A (100x–200x).
-
Incubate: Extend incubation time to 2+ hours.
-
Clean: You MUST perform a dye-removal step (gel filtration) immediately after to remove the high load of Dye-Tris byproducts.
Decision Logic: Workflow Selection
Use this logic flow to determine the correct handling procedure for your specific sample.
Figure 2: Decision tree for buffer handling. Green paths indicate optimal workflows; Red indicates sub-optimal "rescue" protocols.
Frequently Asked Questions (FAQs)
Q: Can I use HEPES or MOPS buffers instead of Bicarbonate? A: Yes, but with caution. HEPES and MOPS are secondary/tertiary amines. While they are less nucleophilic than primary amines (Tris), they can still react with highly active vinyl sulfones over long incubation periods. Carbonate/Bicarbonate is preferred because it contains no amines at all.
Q: I added Uniblue A to my Tris-buffered sample and it turned from blue to colorless. What happened? A: This is likely not a reaction with Tris (which yields a blue product) but a pH issue. Uniblue A is an acid dye. If your pH is too low (< 5), the solubility and chromophore status change. However, if it is permanently colorless, oxidative destruction may have occurred. Ensure no reducing agents (DTT, TCEP) are present during the labeling; they should only be added after labeling if running SDS-PAGE.
Q: Can I use Uniblue A for "In-Gel" staining if the gel contains Tris? A: Yes. In standard Coomassie-style staining (post-electrophoresis), the mechanism is electrostatic (acid dye binding to basic residues), not covalent. The amine incompatibility is strictly for covalent labeling (pre-electrophoresis). If you are just staining a gel, the Tris in the gel buffer is less critical because the acidic staining solution (usually containing acetic acid) protonates the amines, rendering them non-nucleophilic.
Q: How do I store Uniblue A stock solutions? A: Store as a dry powder. Once dissolved in water, the vinyl sulfone group will slowly hydrolyze (react with water), losing reactivity. Prepare fresh for every covalent labeling experiment.
References
-
Reaction Mechanism of Vinyl Sulfones
-
Title: Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A.[3][8]
- Source: PLOS ONE (2012).
- Context: Describes the specific reaction of Uniblue A vinyl sulfone groups with Lysine residues and the necessity of amine-free conditions (NaHCO3 buffer).
-
-
General Protein Labeling Chemistry
-
Uniblue A Product Data
Sources
- 1. d-nb.info [d-nb.info]
- 2. Reactive dye color difference traceability and color difference control measures printing and dyeing wastewater treatment - Knowledge [colorfuldyes.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. US6884875B2 - Reactive blue dye containing a vinyl sulphone group - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. eujournal.org [eujournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
Validation & Comparative
Technical Comparison: Uniblue A, Sodium Salt vs. Conventional Pre-Staining Methods
This technical guide provides an in-depth analysis of Uniblue A, sodium salt as a covalent pre-staining agent for protein electrophoresis.[1][2] Unlike conventional post-staining methods (e.g., Coomassie Brilliant Blue, Silver Stain) that require extensive processing after the gel run, Uniblue A modifies proteins before electrophoresis, enabling real-time visualization and significantly accelerated workflows.
Executive Summary: The Case for Covalent Pre-Staining
In high-throughput proteomics and drug development, the bottleneck is often the time-to-result for protein visualization. Traditional methods require the gel to be run, fixed, stained, and destained—a process taking 2–12 hours.
Uniblue A (Acid Blue 215) offers a paradigm shift:
-
Mechanism: Covalent modification of primary amines (Lysine) via a vinyl sulfone reactive group.[3][4]
-
Speed: Staining is completed in 1 minute prior to loading.
-
Real-Time Visualization: Proteins migrate as blue bands; no post-run processing is required.
-
MS Compatibility: Defines a specific mass shift (+484.04 Da), making it fully compatible with downstream Mass Spectrometry (MS) analysis.
Mechanism of Action
Uniblue A is an anionic anthraquinone dye containing a reactive vinyl sulfone group. Under alkaline conditions (pH 8–9) and heat, it undergoes a Michael addition reaction with the
Reaction Pathway
The following diagram illustrates the nucleophilic attack of the protein amine on the vinyl sulfone moiety of Uniblue A.
Figure 1: Mechanism of covalent protein modification by Uniblue A.[3][4] The vinyl sulfone group reacts with primary amines to form a stable adduct.
Comparative Performance Analysis
The following analysis contrasts Uniblue A with the industry standards: Coomassie Brilliant Blue (CBB) and Silver Staining.
Workflow Efficiency
Uniblue A eliminates the diffusion-controlled kinetics of post-staining. The dye is covalently bound before the gel matrix impedes access.
Table 1: Workflow Comparison
| Feature | Uniblue A (Pre-Stain) | Coomassie (Post-Stain) | Silver Stain |
| Total Staining Time | 1 Minute | 2–4 Hours | 4–12 Hours |
| Destaining Step | None (Excess dye runs off) | Required (Methanol/Acetic Acid) | Required |
| Visualization | Real-time (During run) | Post-run only | Post-run only |
| Toxicity | Low (Aqueous buffer) | Moderate (Methanol/Acid) | High (Formaldehyde/Silver) |
| Cost per Gel | Low (<$0.50) | Low | High |
Sensitivity and Linearity
While Uniblue A excels in speed, it has limitations in sensitivity compared to post-stains. It is best suited for assessing purity, migration, and dominant bands rather than trace analysis.
-
Uniblue A Sensitivity: ~1.0 µg per band.
-
Coomassie Sensitivity: ~50–100 ng per band.
-
Silver Stain Sensitivity: ~1 ng per band.
Scientist's Insight: For QC of recombinant proteins or checking purification fractions, 1 µg is often sufficient. The trade-off of sensitivity for a 2-hour time saving is advantageous in process analytics.
Mass Spectrometry (MS) Compatibility
A critical advantage of Uniblue A is its defined chemistry. Unlike Silver staining (which uses glutaraldehyde/formaldehyde that crosslinks proteins irreversibly) or some Coomassie protocols, Uniblue A is MS-friendly.[5]
-
Defined Mass Shift: The covalent attachment adds a predictable mass of +484.0399 Da to Lysine residues.[4]
-
Database Search: By adding this variable modification to the search parameters (e.g., Mascot or SEQUEST), researchers can identify proteins with high confidence.
-
Digestion: The bulky dye group may sterically hinder Trypsin cleavage at modified Lysines, but Arg-C or Chymotrypsin digestion remains effective.
Validated Experimental Protocol
This protocol is optimized for Uniblue A, Sodium Salt (CAS 14541-90-3) .[1][6]
Reagents
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5.
-
Uniblue A Stock: 200 mM Uniblue A in Derivatization Buffer.
-
Stop/Reducing Solution: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
Step-by-Step Methodology
Figure 2: The "1-Minute" Pre-Staining Workflow. Note that excess Uniblue A reacts with the Tris in Step 3 to form the tracking dye (bromophenol blue equivalent).
Critical Technical Notes:
-
pH Control: The reaction must occur at pH > 8.0 to deprotonate the lysine
-amino group for nucleophilic attack. -
Quenching: The addition of Tris (Step 3) is vital. The primary amine in Tris reacts with any remaining free Uniblue A, preventing "smearing" of the background during the run. The Tris-Uniblue adduct runs at the dye front.[1][2][5]
-
Western Blotting Caution: Because Uniblue A modifies Lysine residues (often part of antibody epitopes), it may interfere with immunoreactivity. For Western Blots, use Uniblue A only on a duplicate lane or verify antibody binding efficiency first.
Conclusion
Uniblue A, sodium salt represents a highly efficient alternative to Coomassie Blue for routine protein analysis, specifically in Quality Control and Mass Spectrometry workflows. While it lacks the trace-level sensitivity of Silver staining, its ability to deliver visualization in real-time without destaining makes it superior for high-throughput screening of purified proteins.
Recommendation: Adopt Uniblue A for:
-
Rapid purity checks of recombinant proteins.[5]
-
Pre-fractionation quality control before LC-MS/MS.
-
Scenarios where hazardous waste (methanol/acetic acid) reduction is a priority.
References
-
Mata-Gómez, M. A., et al. (2012).[2] "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLoS ONE, 7(2), e31438.[2]
-
MedChemExpress. "Uniblue A sodium: Product Information and Protocol."[2] MedChemExpress Product Guides.
-
Sigma-Aldrich. "Uniblue A Sodium Salt Product Specification (CAS 14541-90-3)."[7] Merck/Sigma-Aldrich.
-
Chu, Y. H., & Whitesides, G. M. (1993).[8] "A convenient procedure for transfer blotting of coomassie blue stained proteins from PAGE gels to transparencies."[8] BioTechniques, 14(6), 925-930.[8] (Contextual comparison for dye transfer).
Sources
- 1. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 8. A convenient procedure for transfer blotting of coomassie blue stained proteins from PAGE gels to transparencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity & Quantification of Uniblue A Sodium Salt: A Comparative Technical Guide
Topic: Linearity of Uniblue A, Sodium Salt Staining for Protein Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uniblue A sodium salt (Acid Blue 215) represents a paradigm shift from traditional "post-electrophoresis" staining to "pre-electrophoresis" covalent modification. Unlike Coomassie Brilliant Blue or Silver staining, which rely on equilibrium-based non-covalent interactions within the gel matrix, Uniblue A chemically modifies proteins prior to separation.
The Verdict: Uniblue A is not the most sensitive stain available (Limit of Detection ~1 µg), but it offers superior stoichiometric linearity and mass spectrometry (MS) compatibility . It is the optimal choice for workflows requiring rapid quantification (1-minute staining) and immediate downstream MS analysis without the interference of destaining variability or cross-linking artifacts common in silver staining.
Scientific Foundation: The Covalent Advantage
Mechanism of Action
The core of Uniblue A’s utility lies in its reactive vinyl sulfone group. Under slightly alkaline conditions (pH 8–9) and heat, this group undergoes a Michael-type nucleophilic addition reaction with primary amines (specifically the
-
Causality: The reaction is driven by the deprotonation of the amino groups at pH > 8.0, making them nucleophilic enough to attack the vinyl sulfone.
-
Stoichiometry: Because the dye forms a stable covalent bond, the staining intensity is directly proportional to the number of accessible lysine residues, reducing the variability seen in equilibrium-based dyes (like Coomassie) where dye-protein binding ratios can fluctuate based on destaining times.
Visualization of Mechanism
Figure 1: The covalent conjugation mechanism of Uniblue A to protein lysine residues via vinyl sulfone reaction.[1]
Comparative Analysis: Uniblue A vs. The Standards
The following analysis contrasts Uniblue A with the industry "Gold Standard" (Coomassie R-250) and the "High Sensitivity" option (Silver Stain).
Performance Metrics Table
| Feature | Uniblue A (Sodium Salt) | Coomassie Brilliant Blue (R-250) | Silver Stain |
| Staining Type | Pre-Gel (Covalent) | Post-Gel (Non-covalent/Equilibrium) | Post-Gel (Redox/Precipitation) |
| Linearity | High (Stoichiometric) | Good (Dependent on destaining) | Poor (Low dynamic range) |
| Limit of Detection (LOD) | ~0.5 – 1.0 µg | ~0.1 – 0.5 µg | ~0.002 – 0.005 µg (2-5 ng) |
| Protocol Time | < 5 Minutes (Pre-run) | 2 – 4 Hours (Stain + Destain) | 2 – 12 Hours |
| Destaining Required? | No | Yes (Critical for background removal) | No (Development stop required) |
| MS Compatibility | Excellent (Defined mass shift +484 Da) | Good (Requires wash/digest) | Poor (Formaldehyde cross-linking) |
| Stability | Permanent (Covalent bond) | Reversible (Can wash out) | Permanent (Metal deposition) |
Linearity & Dynamic Range
-
Uniblue A: Exhibits a linear dynamic range spanning approximately 1 µg to 50 µg . While it lacks the low-end sensitivity of Silver Stain, its linearity is superior for quantification because the signal does not saturate as quickly as silver, nor does it fade during destaining like Coomassie.
-
Coomassie: Linear over ~0.5 µg to 20 µg. However, the "destaining" step introduces user-dependent variability, altering the background-to-signal ratio and affecting linearity.
-
Silver Stain: Extremely sensitive but non-linear (sigmoidal response). It saturates rapidly, making it qualitative rather than quantitative for abundant proteins.
Validated Experimental Protocol
This protocol is designed as a self-validating system . The excess Uniblue A reacts with the Tris in the running buffer to form a blue tracking dye, automatically confirming that the reaction conditions were sufficient.
Reagents Preparation
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5 (Freshly prepared).
-
Uniblue A Stock: 200 mM Uniblue A sodium salt in Derivatization Buffer.
-
Reducing Solution: 20 mM DTT, 10% Glycerol in 200 mM Tris-HCl (pH 6.8).
Step-by-Step Workflow
-
Sample Adjustment:
-
Ensure protein sample is in an amine-free buffer (e.g., PBS). If in Tris, perform buffer exchange or dialysis.
-
Why? Primary amines in Tris will compete with the protein for the dye.
-
-
Labeling Reaction (The "1-Minute" Step):
-
Add 10 µL of Uniblue A Stock to 90 µL of protein sample (approx. 1-5 mg/mL).
-
Heat at 100°C for 1 minute .
-
Validation: The solution turns deep blue. The heat drives the vinyl sulfone reaction to completion rapidly.
-
-
Quenching & Reduction:
-
Electrophoresis:
-
Load samples directly onto SDS-PAGE gel.
-
Run gel according to standard Laemmli protocol.
-
Observation: You will see the blue protein bands separating in real-time. No post-run staining is needed.
-
-
Quantification:
-
Scan the gel immediately (Ex/Em or Absorbance at ~595 nm).
-
Note: Uniblue A shares the same absorption max as Coomassie (~593-596 nm), making it compatible with standard densitometers.
-
Workflow Visualization
Figure 2: Efficiency comparison between Uniblue A pre-staining and traditional Coomassie post-staining workflows.
References
-
Mata-Gómez, M. A., et al. (2012). "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLoS ONE, 7(2): e31438.[5] [Link]
-
Bio-Rad Laboratories. "Protein Staining: General Considerations and Coomassie Stains." Bio-Rad Tech Support. [Link]
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protocol-online.org [protocol-online.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
Uniblue A Sodium Salt: The Covalent Pre-Gel Strategy for Differential Protein Expression
The following guide is structured to provide a definitive technical analysis of Uniblue A Sodium Salt, specifically focusing on its niche as a covalent pre-gel stain for proteomics.
Executive Summary
In the landscape of differential protein expression, Uniblue A sodium salt (Acid Blue 215) occupies a specialized niche distinct from traditional post-run stains like Coomassie Brilliant Blue or Silver Stain. Unlike these non-covalent, post-electrophoretic dyes, Uniblue A is a reactive vinyl sulfone dye used for covalent pre-gel labeling .
This fundamental difference alters the proteomics workflow: it eliminates post-run staining/destaining, serves as its own tracking dye, and streamlines downstream Mass Spectrometry (MS) by creating a defined, predictable mass shift on lysine residues. This guide details the mechanism, comparative performance, and optimized protocols for integrating Uniblue A into high-throughput expression studies.
Mechanism of Action: Covalent Lysine Derivatization
The core utility of Uniblue A lies in its reactive vinyl sulfone moiety. In a slightly alkaline environment (pH 8–9), this group undergoes a Michael addition reaction with the primary amines of protein lysine residues and the N-terminus.
Key Mechanistic Features:
-
Reaction Type: Nucleophilic addition (Michael addition).
-
Target: Primary amines (
-amino group of Lysine). -
Result: A stable, covalent dye-protein conjugate.
-
MS Signature: The modification adds a specific monoisotopic mass shift of +484.0399 Da to labeled peptides, which must be accounted for in database searches.
Visualization: Reaction Pathway
Figure 1: The nucleophilic addition mechanism where Uniblue A covalently modifies lysine residues. Excess dye reacts with Tris buffer to form the electrophoretic tracking front.[1][2][3]
Comparative Analysis: Uniblue A vs. Alternatives
For researchers choosing between Uniblue A and standard alternatives, the decision often hinges on workflow speed vs. absolute sensitivity .
Table 1: Performance Comparison of Protein Stains
| Feature | Uniblue A (Pre-Gel) | Coomassie (R-250/G-250) | Silver Stain | Sypro Ruby |
| Interaction | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Physical deposition (Ag reduction) | Non-covalent (Fluorescent) |
| Timing | Pre-run (1 min reaction) | Post-run (1–4 hours) | Post-run (2–12 hours) | Post-run (3+ hours) |
| Destaining | None Required | Required (Methanol/Acetic Acid) | Complex developing/stopping | Required |
| Sensitivity | ~50–100 ng (Moderate) | ~10–50 ng | ~0.5–1 ng (High) | ~1–2 ng (High) |
| Linearity | High (Covalent stoichiometry) | Moderate (Dye saturation) | Low (Saturation effects) | High |
| MS Compatibility | Excellent (No destaining; defined mass shift) | Good (Requires thorough washing) | Poor (Unless specific MS-compatible kits used) | Good |
Causality & Insight
-
Why choose Uniblue A? When throughput is critical. In expression screening (e.g., checking 50 clones for recombinant protein yield), the ability to run the gel and immediately excise the band for MS without staining/destaining saves hours.
-
When to avoid it? If you are hunting for low-abundance biomarkers (<50 ng). Silver or Sypro Ruby are superior for sensitivity.[4]
Experimental Protocol: The "1-Minute" Workflow
This protocol is designed to be self-validating. The "Tris Quench" step (Step 4) acts as a built-in control; if the dye front does not run blue, the quenching failed or the dye is degraded.
Reagents Required[2][3][5][6][7][8]
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5 (Must be amine-free!).
-
Quenching/Loading Buffer: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
Step-by-Step Methodology
-
Sample Prep: Dilute protein sample to ~5 mg/mL using the Derivatization Buffer .
-
Critical: Avoid buffers with primary amines (Tris, Glycine) in this step, as they will compete with the protein for the dye.
-
-
Labeling: Add 10 µL of Uniblue A Stock to 90 µL of protein sample.
-
Reaction: Heat at 100°C for 1 minute .
-
Quenching & Reduction: Add 100 µL of Quenching/Loading Buffer. Heat at 100°C for 1 minute .
-
Why: The Tris in this buffer reacts with all remaining free Uniblue A. This prevents background staining of the gel matrix and creates a blue tracking dye front. DTT reduces disulfides for SDS-PAGE.
-
-
Electrophoresis: Load samples directly onto SDS-PAGE gel. Run according to standard Laemmli protocols.
-
Analysis: Visualize immediately. No fixation or destaining is needed. Bands appear blue against a clear background.
Visualization: Experimental Workflow
Figure 2: The streamlined "1-Minute" pre-gel staining workflow. Note the elimination of post-run processing steps.
Mass Spectrometry Integration
For differential expression studies involving MS, Uniblue A offers a distinct advantage in data processing.
-
Defined Modification: Unlike silver staining, which can covalently modify proteins in unpredictable ways (e.g., oxidation), Uniblue A creates a predictable adduct.
-
Database Search Parameters: When analyzing tryptic digests from Uniblue-stained bands, configure the search engine (Mascot, Sequest, MaxQuant) with the following fixed or variable modification:
-
Impact on Ionization: The sulfonate group on the dye adds a negative charge, which may alter the ionization efficiency of labeled peptides in positive-mode ESI. However, since the dye is bulky, it often reduces the number of cleavages at modified lysines (steric hindrance), resulting in larger peptide fragments.
References
-
Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. Source: PLOS ONE (National Institutes of Health) URL:[Link]
-
Mechanism of Coomassie brilliant blue G-250 binding to proteins (Comparative Context). Source: Analytical Biochemistry (PubMed) URL:[Link]
-
Uniblue A Sodium Salt: Chemical Properties and Staining Protocols. Source: ChemSrc URL:[Link]
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Beyond Coomassie: The Strategic Value of Uniblue A Sodium Salt in High-Throughput Proteomics
Topic: Cost-Effectiveness of Uniblue A, Sodium Salt Compared to Other Stains Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Efficiency vs. Sensitivity Trade-Off
In the landscape of protein visualization, the choice of stain is often a default decision—usually Coomassie Brilliant Blue or Silver Stain—based on habit rather than process optimization. Uniblue A (Acid Blue 215) , specifically its sodium salt form, represents a fundamental shift in workflow logic. Unlike traditional post-electrophoresis stains that rely on electrostatic interaction and diffusion, Uniblue A is a covalent pre-stain .
This guide objectively compares Uniblue A against industry standards (Coomassie R-250/G-250, Silver Stain, and SYPRO Ruby). Our analysis reveals that while Uniblue A lacks the trace-level sensitivity of silver or colloidal Coomassie, it offers superior cost-effectiveness for high-throughput screening, quality control (QC), and recombinant protein verification by eliminating destaining steps and hazardous solvent waste.
Technical Profile: The Chemistry of Covalent Pre-Staining
To understand the cost-benefit analysis, one must understand the mechanism. Uniblue A contains a vinyl sulfone reactive group.[1]
-
Mechanism: Under heat (100°C) and mild alkalinity (pH 8-9), the vinyl sulfone group undergoes a Michael addition reaction with primary amines (specifically the
-amino group of Lysine residues) on the protein. -
The Result: The protein itself becomes blue before it enters the gel.
-
The Advantage: No diffusion time is required.[2] The dye travels with the protein. Unreacted dye reacts with the Tris buffer and runs at the dye front, eliminating the need for destaining.
Figure 1: Mechanistic Workflow Comparison
Caption: Comparison of Uniblue A pre-staining vs. traditional Coomassie post-staining workflows. Note the elimination of three process steps in the Uniblue A protocol.
Comparative Analysis: Performance & Cost
The following data compares Uniblue A Sodium Salt against the three most common alternatives.
Table 1: Performance Metrics & Cost Analysis
| Feature | Uniblue A (Pre-Stain) | Coomassie R-250 | Colloidal Coomassie (G-250) | Silver Stain |
| Methodology | Covalent (Lysine) | Electrostatic (Arginine/Aromatic) | Electrostatic | Metallic reduction |
| Time to Result | ~1 Minute (Pre-run) | 4–16 Hours | 2–4 Hours | 2–3 Hours |
| Sensitivity (LOD) | ~1.0 µg (1000 ng) | ~50–100 ng | ~5–10 ng | ~0.25 ng |
| Destaining | None Required | Mandatory (High Solvent) | Water Wash (Low Solvent) | Complex Wash |
| MS Compatibility | Yes (+484 Da shift) | Yes | Yes | Poor (Crosslinking) |
| Cost per Sample * | ~$0.12 | ~$0.45 (inc. solvents) | ~$1.50 (Commercial Kit) | ~$3.00+ |
| Hazardous Waste | Negligible | High (Methanol/Acetic Acid) | Low | High (Silver waste) |
*Cost Basis: Uniblue A at ~$120/g (Sigma) using 10µL/sample. Coomassie costs include liters of MeOH/Acetic acid required for destaining.
The "Hidden" Costs of Traditional Staining
While Coomassie powder is cheap, the operational cost is high:
-
Solvent Consumption: R-250 requires liters of Methanol and Acetic Acid for fixing and destaining.
-
Waste Disposal: The resulting organic waste is costly to dispose of in regulated environments.
-
Time: The "Researcher Salary" cost of monitoring a destaining gel for 4 hours often exceeds the reagent cost.
Uniblue A Verdict: For routine checking of recombinant protein expression (where bands are >1 µg), Uniblue A is 70% cheaper and 95% faster than Coomassie R-250.
Experimental Protocol: The Self-Validating System
This protocol is designed for reproducibility. The "Self-Validating" aspect comes from the internal reaction control: if the dye front is blue, the reaction occurred.
Materials
-
Uniblue A Stock (200 mM): Dissolve 100 mg Uniblue A Sodium Salt in 1 mL of Derivatization Buffer .
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5.
-
Stop/Reducing Solution: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.
Step-by-Step Workflow
-
Preparation:
-
The Reaction (Critical Step):
-
Heat at 100°C for 1 minute .
-
Causality: Heat drives the nucleophilic attack of the lysine
-amino group onto the vinyl sulfone.
-
-
Quenching:
-
Electrophoresis:
Downstream Compatibility & Decision Matrix
Researchers often fear that covalent modification ruins downstream analysis. Evidence suggests otherwise, provided you account for the mass shift.
-
Mass Spectrometry (MS): Uniblue A adds a defined mass of 484.04 Da per modified lysine. This can be set as a variable modification in search engines (e.g., Mascot, SEQUEST).
-
Western Blotting: Uniblue A stained proteins transfer to PVDF/Nitrocellulose. The bands remain blue on the membrane, serving as instant transfer efficiency controls , effectively replacing Ponceau S.
Figure 2: Strategic Decision Matrix
Caption: Decision tree for selecting the optimal stain based on protein abundance and throughput requirements.
References
-
Mata-Gómez, M. A., et al. (2012).[3] Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE, 7(2), e31438.[3] [Link]
-
Dyballa, N., & Metzger, S. (2009). Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels. Journal of Visualized Experiments, (30), 1431. [Link]
-
Chevallet, M., et al. (2006). Silver staining of proteins in polyacrylamide gels.[6] Nature Protocols, 1, 1852–1858. [Link]
Sources
- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 5. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Uniblue A Sodium Salt in Western Blotting: A Technical Assessment
Topic: Uniblue A, Sodium Salt Compatibility with Western Blotting Content Type: Publish Comparison Guide
Executive Summary
Uniblue A sodium salt (Acid Blue 215) represents a distinct class of protein visualization tools compared to standard Western blot stains like Ponceau S or Coomassie Brilliant Blue. Unlike these non-covalent, reversible stains applied post-transfer, Uniblue A is a reactive vinyl sulfone dye designed for covalent pre-gel staining .
While it offers superior workflow efficiency by allowing real-time visualization of protein migration and transfer without subsequent staining steps, its covalent mechanism introduces specific compatibility constraints regarding epitope masking and downstream immunodetection. This guide analyzes its performance, mechanism, and suitability for high-stakes drug development and research applications.[1]
Mechanism of Action: The Covalent Difference
To understand compatibility, one must understand the binding chemistry. Standard stains (Ponceau S, Amido Black) rely on weak electrostatic interactions with positively charged amino acids. Uniblue A, conversely, functions as a "reactive dye."[2]
-
Active Group: Vinyl sulfone.
-
Target: Primary amines (ε-amino group of Lysine residues; N-terminus).
-
Reaction Type: Michael addition (Nucleophilic addition).
-
Result: A permanent, covalent thioether bond between the dye and the protein.
Diagram 1: Uniblue A Covalent Binding Mechanism
This diagram illustrates the irreversible modification of protein residues, which is the critical factor affecting downstream antibody binding.
Caption: Uniblue A reacts with lysine residues via Michael addition, forming a stable covalent bond that withstands electrophoresis and electroblotting.
Compatibility Assessment: Western Blotting Workflow
A. Electrophoresis & Transfer (High Compatibility)
Uniblue A is applied to the protein sample before loading the gel (Pre-staining).
-
Migration: The dye is small (~506 Da) and anionic. It generally does not significantly alter the migration pattern of proteins, although a slight mass shift (approx. +484 Da per dye molecule) occurs.
-
Transfer Efficiency: Because the dye is covalently bound, it does not leach out during transfer. It serves as an excellent transfer control , allowing you to see the protein bands on the membrane immediately after opening the cassette.
B. Immunodetection (Conditional Compatibility)
This is the critical "Go/No-Go" decision point.
-
The Risk (Epitope Masking): Antibodies recognize specific structural epitopes. If your target epitope contains a Lysine residue that has been modified by Uniblue A, the antibody may fail to bind.
-
The Reality: Uniblue A modifies surface-accessible lysines. Polyclonal antibodies are generally more robust (recognizing multiple epitopes) than monoclonal antibodies.
-
Recommendation: Uniblue A is excellent for total protein normalization or marker visualization . However, for detecting low-abundance targets with monoclonal antibodies, validation is required to ensure the epitope is not compromised.
C. Mass Spectrometry (High Compatibility)
Unlike silver staining (which can crosslink proteins excessively) or Coomassie (which requires extensive destaining), Uniblue A provides a defined mass shift (+484.04 Da), making it compatible with downstream mass spectrometry identification if the shift is accounted for in the search parameters [1].
Comparative Analysis: Uniblue A vs. Alternatives
The following table contrasts Uniblue A with standard membrane stains. Note that Uniblue A is the only "Pre-Stain" in this comparison.
| Feature | Uniblue A (Sodium Salt) | Ponceau S | Coomassie (R-250/G-250) | SYPRO Ruby |
| Application Stage | Pre-Gel (Sample Prep) | Post-Transfer (Membrane) | Post-Gel or Post-Transfer | Post-Gel or Post-Transfer |
| Binding Type | Covalent (Irreversible) | Electrostatic (Reversible) | Hydrophobic/Electrostatic | Non-covalent interaction |
| Sensitivity | Moderate (~50-100 ng) | Low (~250 ng) | High (~50 ng) | Very High (~1-5 ng) |
| Reversibility | No (Permanent) | Yes (Water/TBS wash) | Difficult (Methanol wash) | No (Permanent) |
| Workflow Impact | Saves Time (No staining steps) | Adds ~10-20 mins | Adds ~1-2 hours | Adds ~3+ hours |
| WB Interference | Potential Epitope Masking | None (after destaining) | High (interferes with blocking) | Moderate |
| Best Use Case | Transfer tracking, Mass Spec, Normalization | Quick transfer check | Gel purity analysis | High-sensitivity quantification |
Experimental Protocol: Covalent Pre-Gel Staining
Note: This protocol replaces the standard "Post-Transfer Stain" step. Do not apply Uniblue A directly to a PVDF/Nitrocellulose membrane as a surface stain; it will likely result in high background.
Materials
-
Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8-9 (The basic pH is critical for the nucleophilic attack).
-
Stop Solution: 200 mM Tris-HCl, pH 6.8 (Tris contains amines that quench unreacted dye).
Step-by-Step Methodology
-
Sample Preparation: Dilute protein sample to ~5 mg/mL in Derivatization Buffer.
-
Labeling Reaction:
-
Add 1 μL of Uniblue A Stock to 9 μL of protein sample.
-
Incubate at 100°C for 1 minute (or 60°C for 15 mins for heat-sensitive samples).
-
-
Quenching:
-
Electrophoresis:
-
Transfer & Detection:
Diagram 2: Workflow Efficiency Comparison
This diagram highlights the step-reduction achieved by using Uniblue A.
Caption: Uniblue A eliminates post-transfer staining and destaining steps, streamlining the transition from transfer to immunodetection.
Troubleshooting & FAQs
Q: Can I use Uniblue A to stain the membrane after transfer (like Ponceau)? A: No. Uniblue A requires specific pH conditions (pH 8-9) and heat to form covalent bonds efficiently. Applying it to a membrane at room temperature is inefficient and will likely cause high background noise that is difficult to remove.
Q: Will Uniblue A affect my fluorescence Western blot? A: Uniblue A absorbs light around 595 nm (orange/red region). It may quench fluorescence if you are using fluorophores in the red channel (e.g., Cy3, Alexa Fluor 594). It is generally compatible with green (~500 nm) or near-infrared (~700-800 nm) channels, but background checks are mandatory.
Q: How do I remove the stain if it interferes? A: You cannot. The vinyl sulfone bond is stable. If interference occurs, you must prepare a fresh sample without the stain. This is why Uniblue A is often used on a "marker lane" or a duplicate loading control lane rather than the primary experimental lanes in initial validation.
References
-
Mata-Gómez, M. A., et al. (2012).[2] "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLoS One, 7(2), e31438.[2]
-
Goldman, A., et al. (2016). "Membrane Staining for Western Blotting."[1][6][7] Cold Spring Harbor Protocols.
-
Sigma-Aldrich. "Uniblue A sodium salt Product Information."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biomol.com [biomol.com]
- 6. A high-affinity reversible protein stain for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laboratorynotes.com [laboratorynotes.com]
Covalent Precision: A Comparative Guide to Uniblue A Sodium Salt in Protein Analysis
Executive Summary
In the landscape of protein visualization, Uniblue A sodium salt (Acid Blue 215) occupies a specialized niche distinct from the ubiquitous Coomassie Brilliant Blue (CBB) or Silver Staining methods. Unlike these non-covalent dyes that rely on electrostatic and van der Waals interactions, Uniblue A is a reactive anthraquinone dye possessing a vinyl sulfone group.[1] This functionality allows for the covalent labeling of primary amines (specifically Lysine residues and the N-terminus) prior to electrophoresis.
This guide analyzes the performance of Uniblue A across different protein types, contrasting its utility with standard colorimetric assays and evaluating its integration into mass spectrometry (MS) workflows.
Chemical Mechanism & Binding Kinetics[1]
To understand performance variances across protein types, one must first understand the binding mechanism. Uniblue A does not "stain" in the traditional sense; it chemically modifies the protein.
The Vinyl Sulfone Reaction
The core reactive moiety in Uniblue A is the vinyl sulfone group. At alkaline pH (8.0–9.5), this group undergoes a Michael addition reaction with the nucleophilic
-
Target: Primary Amines (
). -
Condition: pH > 8.0 (requires deprotonation of the amine).
-
Stability: The resulting bond is stable under denaturing conditions (SDS-PAGE, boiling) and reducing environments (DTT/Mercaptoethanol).[1]
Diagram: Mechanistic Pathway
The following diagram illustrates the critical difference between Uniblue A labeling and Coomassie binding.
Caption: Comparison of non-covalent Coomassie staining vs. covalent Uniblue A labeling pathways.
Performance Comparison by Protein Type
The efficacy of Uniblue A is directly proportional to the Lysine content of the target protein. Unlike Coomassie, which binds Arginine and aromatic residues, or Silver stain which nucleates on Cysteine/Methionine, Uniblue A is strictly amine-dependent.[1]
Comparative Data Table
| Protein Class | Representative | Uniblue A Performance | Mechanism Note |
| Albumin | BSA | High | BSA is Lysine-rich (~60 Lys residues), providing ample conjugation sites.[1] |
| Globulins | IgG (Rituximab) | High | Excellent labeling efficiency; heavy and light chains stain distinctly.[1] |
| Acidic Proteins | Pepsin | Moderate/Low | Lower pI proteins often have fewer basic residues (Lys/Arg), reducing dye load.[1] |
| Glycoproteins | RNase B | High | Glycosylation generally does not sterically hinder Lysine modification unless heavily shielded.[1] |
| Small Peptides | Insulin | Variable | Dependent on the absolute number of Lysines; single-lysine peptides may show weak signals. |
Critical Analysis: The "Lysine Bias"
Researchers must account for "Lysine Bias" when quantifying mixtures. A protein with 10% Lysine content will stain significantly more intensely than a protein of equal mass with only 2% Lysine.
-
Implication: Uniblue A is excellent for tracking known proteins but requires careful standard curve calibration (using the specific protein of interest) for absolute quantification of unknowns.
Experimental Workflow & Protocol
The primary advantage of Uniblue A is the "Pre-Gel" workflow. Because the dye is covalently attached before electrophoresis, the protein bands are visible during the run, eliminating the need for post-run staining and destaining steps.
Validated Protocol: The 1-Minute Boil Method
This protocol ensures maximum labeling efficiency while preventing protein degradation.[1]
Reagents:
-
Derivatization Buffer: 100 mM
, 10% SDS, pH 8.5–9.0. (Amine-free is critical).[1] -
Stop/Loading Buffer: Tris-Glycine SDS buffer with reducing agent (DTT/BME).
Step-by-Step:
-
Preparation: Dilute protein sample into Derivatization Buffer. Note: Avoid Tris or Glycine buffers at this stage as they will compete for the dye.
-
Labeling: Add Uniblue A Stock (final conc. ~20 mM) to the sample.[1]
-
Reaction: Heat at 100°C for 1 minute .
-
Why? Heat catalyzes the Michael addition and simultaneously denatures the protein for SDS-PAGE.
-
-
Quenching: Add Stop/Loading Buffer containing Tris.
-
Electrophoresis: Load and run. Bands are visible immediately.[1]
Diagram: Workflow Integration
Caption: Streamlined Uniblue A workflow allowing immediate visualization and MS compatibility.
Downstream Compatibility: Mass Spectrometry
A major concern for researchers is whether covalent modification interferes with identification.[1]
-
Mass Shift: Uniblue A modification adds a mass of +484.0399 Da to Lysine residues [1].[1][2][3]
-
Database Search: When performing LC-MS/MS, this specific mass shift must be added as a variable modification for Lysine.
-
Coverage: Studies indicate that Uniblue A labeling does not significantly hamper trypsin digestion.[1] In fact, the bulky group may improve the ionization of certain peptides.
-
Western Blotting Caution: Because Uniblue A modifies Lysine residues (which are often surface-exposed and part of antigenic epitopes), antibody binding may be compromised .[1] It is recommended to run a parallel unlabeled lane for Western Blotting.[1]
Comparison with Alternatives
| Feature | Uniblue A (Sodium Salt) | Coomassie (CBB G-250) | Silver Stain |
| Binding Type | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Metallic Nucleation |
| Time to Result | Immediate (Pre-stained) | 1–2 Hours (Stain/Destain) | 2–4 Hours |
| Sensitivity | ~0.5 µg (Mid-range) | ~0.1–0.5 µg | ~1 ng (High) |
| Linearity | Good (Protein dependent) | Good (Bradford effect) | Poor (Saturation) |
| MS Compatible | Yes (with Mod setting) | Yes | Variable (Glutaraldehyde issues) |
| Cost | Moderate | Low | High |
References
-
Mata-Gómez, M. A., et al. (2012).[1][5] Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One, 7(2), e31438.[1][5] Link
-
Sigma-Aldrich.[1][3] Uniblue A sodium salt Product Specification. Link[1]
-
PubChem.[1][8] Uniblue A sodium salt Compound Summary. National Library of Medicine.[1]Link[1]
Sources
- 1. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 2. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]
- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Molecular and structural insight into lysine selection on substrate and ubiquitin lysine 48 by the ubiquitin-conjugating enzyme Cdc34 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniblue a, sodium salt | C22H15N2NaO7S2 | CID 23678406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Uniblue A Sodium Salt vs. Standard Protein Stains
Executive Summary
Uniblue A sodium salt (CAS 14541-90-3) is an anthraquinone-derived vinyl sulfone dye that serves as a specialized alternative to traditional protein stains like Coomassie Brilliant Blue (CBB) and Silver Stain.[1][2][3] Unlike non-covalent stains that rely on electrostatic interaction after electrophoresis, Uniblue A acts as a covalent pre-gel stain . It reacts specifically with primary amines (lysine residues) via a Michael addition mechanism, allowing for immediate visualization of protein bands during electrophoresis without the need for destaining.
This guide evaluates Uniblue A’s performance in proteomic workflows, specifically focusing on its utility in reducing sample preparation time for Mass Spectrometry (MS) compared to industry standards.
Technical Profile & Mechanism
-
Chemical Name: Uniblue A sodium salt (Acid Blue 215)[1][2][3][4]
-
Molecular Formula:
[2][3][4] -
Target: Primary amines (Lysine
-amino group, N-terminus)
Mechanism of Action
Uniblue A functions as a "reactive dye."[8][9][10] Under slightly alkaline conditions (pH 8-9) and elevated temperature, the vinyl sulfone group undergoes a nucleophilic attack by the unprotonated amine groups of the protein. This forms a stable covalent bond, effectively labeling the protein before it enters the polyacrylamide gel matrix.
Figure 1: Mechanism of covalent protein labeling via vinyl sulfone-amine reaction.
Comparative Analysis: Uniblue A vs. Coomassie Brilliant Blue (CBB)
The following analysis draws on peer-reviewed data, specifically the work of Mata-Gómez et al. (2012), comparing the pre-gel Uniblue A workflow against the standard post-gel Coomassie protocol.
Performance Data Summary
| Feature | Uniblue A (Pre-Gel) | Coomassie Brilliant Blue R-250 | Silver Stain |
| Staining Timing | Pre-Electrophoresis | Post-Electrophoresis | Post-Electrophoresis |
| Total Protocol Time | ~5 Minutes (Stain + Run) | 2–4 Hours (Stain + Destain) | 3–5 Hours |
| Destaining Step | None Required | Mandatory (Methanol/Acetic Acid) | Extensive washing required |
| Sensitivity (LOD) | ~50–100 ng/band | ~50–100 ng/band | ~1–5 ng/band |
| Binding Type | Covalent (Permanent) | Non-covalent (Electrostatic) | Physical deposition |
| MS Compatibility | High (Defined Mass Shift +484 Da) | High (Must be washed out) | Low (Interference common) |
| Linearity | High ( | High ( | Low (Saturates quickly) |
Critical Analysis for Drug Development
-
Workflow Efficiency: Uniblue A eliminates the post-run bottleneck. In high-throughput screening (HTS) of protein expression clones, the ability to see bands during the run allows for immediate decision-making (e.g., stopping a run early if the protein is degraded).
-
Mass Spectrometry (MS) Integration:
-
CBB: Requires complete removal of the dye before digestion, as the dye competes for ionization.
-
Uniblue A: The dye remains covalently attached. While this modifies the mass of Lysine-containing peptides (monoisotopic shift of +484.0399 Da ), it does not suppress ionization significantly. This allows for "in-gel" digestion without extensive washing, provided the mass shift is included in the database search parameters (e.g., Mascot or Sequest).
-
Experimental Protocols
Protocol A: Rapid Pre-Gel Staining (Uniblue A)
Source: Adapted from Mata-Gómez et al., PLOS ONE (2012).
Reagents:
-
Derivatization Buffer: 100 mM
, 10% SDS, pH 8.5. -
Stop Solution: 20 mM DTT, 10% Glycerol in 200 mM Tris-HCl (pH 6.8).
Step-by-Step Workflow:
-
Preparation: Mix 90 µL of protein sample (lysate or purified) with 10 µL of Derivatization Buffer.
-
Labeling: Add 10 µL of Uniblue A Stock solution.
-
Reaction: Heat at 100°C for 1 minute . (Alternatively: 60°C for 1 hour if protein is heat-sensitive, though 100°C is standard for SDS-PAGE prep).
-
Quenching: Add 100 µL of Stop Solution. The excess Uniblue A reacts with the Tris in the buffer, changing color and serving as a tracking dye (running front).[9][10]
-
Electrophoresis: Load directly onto SDS-PAGE gel.
-
Visualization: Bands are visible immediately during the run. No further processing is required.
Protocol B: Pharmacological Blockade (Secondary Application)
Context: Uniblue A is also a P2 purinoceptor antagonist.
-
Application: Used to discriminate between P2X and P2Y receptor activity in tissue assays (e.g., rat vas deferens).
-
Concentration: Typically applied at 10–100 µM in organ bath physiological saline.
-
Note: This application relies on the anthraquinone structure's steric properties rather than its vinyl sulfone reactivity.
Workflow Visualization
The following diagram contrasts the time-to-result for Uniblue A versus a standard Coomassie workflow.
Figure 2: Time-efficiency comparison. Uniblue A achieves visualization immediately upon electrophoresis completion.
References
-
Mata-Gómez, M. A., Yasui, M. T., Guerrero-Rangel, A., Valdés-Rodríguez, S., & Winkler, R. (2012).[11] Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLOS ONE, 7(2), e31438.[11]
-
Connolly, G. P., & Harrison, P. J. (1995). Discrimination between UTP- and P2-purinoceptor-mediated depolarization of rat superior cervical ganglia by 4,4'-diisothiocyanatostilbene-2,2'-disulphonate (DIDS) and uniblue A. British Journal of Pharmacology, 115(6), 1053–1058.
-
[Link]
-
-
Sigma-Aldrich. (n.d.). Uniblue A sodium salt Product Information & CAS 14541-90-3.[1][2][3][4][5][10]
-
Bültmann, R., & Starke, K. (1995). Concomitant blockade of P2X-receptors and ecto-nucleotidases by P2-receptor antagonists: functional consequences in rat vas deferens.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 447-452.
-
[Link]
-
Sources
- 1. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 2. Uniblue A 14541-90-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]
- 11. Results | PLOS One [journals.plos.org]
Safety Operating Guide
Executive Summary: The "Zero-Discharge" Directive
Topic: Uniblue A, Sodium Salt Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Uniblue A sodium salt (CAS 14541-90-3) is classified as WGK 3 (Severely Hazardous to Waters) .[1] Unlike common biological stains (e.g., Coomassie), Uniblue A must never be discharged into sanitary sewers or drains.[1] Its anthraquinone structure is resistant to biodegradation and poses significant long-term aquatic toxicity.[1]
Immediate Action Required:
-
Stop: Do not pour staining solutions down the sink.[1]
-
Segregate: Isolate all Uniblue A waste (solid, liquid, and contaminated gels) from general trash and non-hazardous buffers.[1]
-
Label: Mark all containers "Hazardous Waste - Toxic to Aquatic Life."
Chemical Profile & Hazard Assessment
Understanding the chemical nature of Uniblue A is the foundation of a safe disposal strategy. Its stability, which makes it an excellent stain, makes it an environmental burden.
| Property | Specification | Operational Implication |
| CAS Number | 14541-90-3 | Use for waste manifesting and inventory tracking.[1] |
| Chemical Class | Anthraquinone Dye (Anionic) | Resistant to oxidation; thermally stable >300°C. |
| GHS Classification | Acute Tox. 4 (Oral) | Harmful if swallowed.[1] Dust inhalation is a primary risk.[1] |
| Aquatic Toxicity | WGK 3 (Severe) | Strict "No Sink" Policy. Zero tolerance for drain disposal.[1] |
| Incompatibilities | Strong Oxidizers (e.g., Bleach) | Do NOT mix with bleach for decontamination; risk of exothermic reaction/toxic byproducts.[1][2] |
Pre-Disposal Handling & Safety (PPE)
Before handling waste, establish a defense perimeter. Uniblue A is a fine powder; inhalation and surface contamination are the primary exposure vectors.
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: N95 or P2 particulate respirator (Minimum). Use a fume hood when weighing powder to prevent aerosolization.[1]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Double-glove if handling concentrated stock solutions (>100 mM).[1]
-
Ocular: Chemical safety goggles. Safety glasses are insufficient for powder handling due to airborne drift risks.[1]
Disposal Protocol: The Decision Matrix
This protocol uses a Segregation-Based Approach to minimize cross-contamination and disposal costs.[1]
A. Solid Waste (Powder & Contaminated Debris)[1][3]
-
Scope: Expired powder, weighing boats, contaminated gloves, paper towels.[1]
-
Protocol:
-
Containment: Place waste directly into a clear polyethylene bag (minimum 2 mil thickness).[1]
-
Secondary Containment: Seal the bag and place it inside a rigid fiber drum or hazardous waste box.
-
Labeling: "Hazardous Waste: Solid - Uniblue A (Toxic)."
-
B. Liquid Waste (Staining Solutions & Buffers)[1]
-
Scope: Post-staining buffers, destaining washes, and stock solutions.[1]
-
Protocol:
-
Segregation: Do not mix with halogenated solvents (e.g., Chloroform) or strong oxidizers.[1]
-
Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.[1]
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the carboy to prevent container degradation.
-
Labeling: "Hazardous Waste: Aqueous Solution with Anthraquinone Dye (Uniblue A)."[1]
-
C. Polyacrylamide Gels (Stained)
-
Protocol:
Visualization: Disposal Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for Uniblue A waste streams.
Figure 1: Decision tree for segregating Uniblue A waste streams to ensure regulatory compliance.
Emergency Response: Spill Management
Scenario: A 5g bottle of Uniblue A powder drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[1][5] Allow dust to settle for 5-10 minutes.[1]
-
Don PPE: N95 respirator, goggles, double gloves, lab coat.[1]
-
Dry Cleanup (Preferred):
-
Wet Cleanup (Residue):
-
Disposal: All cleanup materials (towels, scoops) go into the Solid Hazardous Waste stream.[1]
Scientific Rationale & Regulatory Context
Why Incineration? Uniblue A is an anthraquinone derivative.[1] These compounds are chemically robust and often resist biological degradation in wastewater treatment plants (WWTPs).[1] If released into waterways, they can bioaccumulate and block sunlight penetration in aquatic ecosystems (chromatic pollution).[1] High-temperature incineration (>800°C) breaks the anthraquinone ring structure down into basic oxides (CO2, SOx, NOx), which are captured by scrubbers, permanently eliminating the environmental threat.
Why No Bleach? While bleach (sodium hypochlorite) is a common decontaminant for biologicals, mixing it with complex aromatic amines/sulfonates (like Uniblue A) can generate chlorinated organic byproducts or toxic chloramines.[1] The safest route is containment , not in-lab chemical modification.[1]
References
-
National Institutes of Health (NIH). (2007).[1] Environmental hazards: evidence for effects on child health (Context on Environmental Toxicants). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
